1-Decarboxy-3-oxo-ceanothic acid
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(1R,2R,5S,8R,9R,10R,13R,14R,18R)-1,2,14,17,17-pentamethyl-16-oxo-8-prop-1-en-2-ylpentacyclo[11.7.0.02,10.05,9.014,18]icosane-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H44O3/c1-17(2)18-10-13-29(24(31)32)15-14-27(6)19(23(18)29)8-9-21-26(5)16-22(30)25(3,4)20(26)11-12-28(21,27)7/h18-21,23H,1,8-16H2,2-7H3,(H,31,32)/t18-,19+,20-,21+,23+,26-,27+,28+,29-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUDCZUBEFGYVSS-RSICVRGJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C1CCC2(C1C3CCC4C(C3(CC2)C)(CCC5C4(CC(=O)C5(C)C)C)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=C)[C@@H]1CC[C@]2([C@H]1[C@H]3CC[C@H]4[C@]([C@@]3(CC2)C)(CC[C@@H]5[C@@]4(CC(=O)C5(C)C)C)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H44O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to 1-Decarboxy-3-oxo-ceanothic Acid: Physicochemical Properties and Characterization
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physicochemical properties and characterization of 1-decarboxy-3-oxo-ceanothic acid, a noteworthy derivative of ceanothic acid. This document details the synthesis, spectral data, and cytotoxic activity of this compound, presenting key information in a structured and accessible format for researchers and professionals in the field of drug discovery and development.
Introduction
This compound is a semi-synthetic triterpenoid derived from ceanothic acid, a naturally occurring compound found in various plants. As a ring-A homologue of betulinic acid, it has garnered interest for its potential biological activities. Notably, it has demonstrated significant cytotoxic effects against various cancer cell lines, making it a compound of interest for further investigation in oncology research.[1][2] This guide consolidates the available scientific data on its synthesis and characterization.
Physicochemical Properties
The synthesis of this compound from ceanothic acid dibenzyl ester results in a compound with distinct physicochemical properties.[1][2] While comprehensive experimental data on properties such as melting point, boiling point, and solubility are not extensively detailed in the primary literature, the structural modifications from the parent compound, ceanothic acid, suggest alterations in its polarity and reactivity.
Table 1: Summary of Known Physicochemical Information
| Property | Data | Reference |
| Molecular Formula | C29H44O3 | Calculated |
| Molecular Weight | 440.66 g/mol | Calculated |
| Appearance | Amorphous powder | Inferred from similar compounds |
| Solubility | Soluble in organic solvents like chloroform and methanol | Inferred from experimental procedures |
Synthesis and Characterization
The preparation of this compound involves a multi-step chemical modification of ceanothic acid. The following sections detail the experimental protocols for its synthesis and the spectral data used for its characterization as reported in the scientific literature.
Synthesis Protocol
The synthesis of this compound is achieved from ceanothic acid dibenzyl ester.[1][2]
Experimental Protocol: Synthesis of this compound
-
Starting Material: Ceanothic acid, isolated from a natural source, is first converted to its dibenzyl ester.
-
Oxidation: The ceanothic acid dibenzyl ester is subjected to oxidation, which is a common step in modifying the hydroxyl group at the C-3 position to a ketone.
-
Decarboxylation: Following oxidation, a decarboxylation reaction is induced to remove a carboxyl group. This is a key step in the formation of the title compound.
-
Purification: The final product is purified using chromatographic techniques to yield this compound as an amorphous powder.
Below is a diagram illustrating the synthetic workflow.
References
An In-Depth Technical Guide to the Spectroscopic Analysis of 1-Decarboxy-3-oxo-ceanothic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction to 1-Decarboxy-3-oxo-ceanothic Acid
This compound is a synthetic derivative of ceanothic acid, a triterpenoid that can be isolated from various plant species. The structural modifications—removal of the carboxylic acid group at the C-1 position and oxidation of the hydroxyl group at the C-3 position to a ketone—are expected to significantly alter its spectroscopic properties and may influence its biological activity. Accurate spectroscopic analysis is paramount for confirming the successful synthesis and for the detailed structural characterization of this compound.
Predicted Spectroscopic Data
The following tables summarize the predicted quantitative data for this compound. These predictions are based on the reported data for ceanothic acid and the expected spectroscopic shifts resulting from the described structural modifications.
Table 1: Predicted ¹H NMR Spectral Data (in CDCl₃, 500 MHz)
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |
| H-2 | 2.5 - 2.8 | m | Protons adjacent to the new C-3 ketone. |
| H-29 | ~4.7 | br s | Exomethylene protons. |
| H-29' | ~4.6 | br s | Exomethylene protons. |
| Methyl Protons | 0.8 - 1.7 | s | Multiple singlet signals for the methyl groups. |
| Other CH, CH₂ | 1.0 - 2.5 | m | Complex overlapping multiplets from the triterpenoid skeleton. |
Table 2: Predicted ¹³C NMR Spectral Data (in CDCl₃, 125 MHz)
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Notes |
| C-3 | > 200 | Ketone carbonyl, significant downfield shift from the hydroxyl-bearing carbon in ceanothic acid. |
| C-28 | ~180 | Carboxylic acid carbonyl. |
| C-20 | ~150 | Vinylic carbon. |
| C-29 | ~110 | Vinylic carbon. |
| C-1 | Not applicable | Decarboxylation removes this carbon. |
| C-2 | ~45-55 | Alpha-carbon to the ketone. |
| Methyl Carbons | 15 - 30 | Signals for the various methyl groups on the skeleton. |
| Other C, CH, CH₂, CH₃ | 15 - 60 | Signals corresponding to the rest of the carbon skeleton. |
Table 3: Predicted Mass Spectrometry (ESI-MS) Data
| Ion | Predicted m/z | Notes |
| [M-H]⁻ | ~441.3 | Predicted molecular ion in negative ion mode (C₂₉H₄₂O₃). |
| [M+H]⁺ | ~443.3 | Predicted molecular ion in positive ion mode. |
| Fragmentation Ions | Varies | Expect losses of H₂O and CO₂ from the carboxylic acid group. Retro-Diels-Alder fragmentation of the C-ring is also a common pathway for pentacyclic triterpenoids.[1][2] |
Table 4: Predicted Infrared (IR) Spectral Data
| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity | Notes |
| O-H (Carboxylic Acid) | 3300 - 2500 | Broad | Characteristic broad absorption due to hydrogen bonding.[3] |
| C-H (sp³ and sp²) | 3000 - 2850 | Medium-Strong | Alkane and alkene C-H stretching. |
| C=O (Ketone) | 1715 - 1700 | Strong | Carbonyl stretch of the new ketone at C-3. |
| C=O (Carboxylic Acid) | 1710 - 1680 | Strong | Carbonyl stretch of the carboxylic acid at C-28. |
| C=C | 1650 - 1640 | Medium | Alkene stretch of the exomethylene group. |
| C-O (Carboxylic Acid) | 1320 - 1210 | Strong | C-O stretching of the carboxylic acid.[3] |
Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments required for the analysis of this compound.
3.1 Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the purified solid sample.
-
Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., chloroform-d (CDCl₃), methanol-d₄ (CD₃OD), or dimethyl sulfoxide-d₆ (DMSO-d₆)). The choice of solvent should be based on the sample's solubility.[4]
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Transfer the solution to a 5 mm NMR tube.
-
-
¹H NMR Spectroscopy:
-
The ¹H NMR spectrum should be acquired on a 400 MHz or higher field spectrometer.
-
Typical acquisition parameters include a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Spectroscopy:
-
The ¹³C NMR spectrum is typically acquired on the same instrument.
-
A proton-decoupled pulse sequence is used.
-
A wider spectral width (e.g., 0-220 ppm) is required.
-
A longer relaxation delay (e.g., 2-5 seconds) and a significantly higher number of scans are necessary due to the lower natural abundance of ¹³C.
-
-
2D NMR Spectroscopy:
-
To aid in the complete assignment of proton and carbon signals, various 2D NMR experiments should be performed. These include:
-
COSY (Correlation Spectroscopy): To identify proton-proton couplings.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded protons and carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, which is crucial for stereochemical assignments.
-
-
3.2 Mass Spectrometry (MS)
-
Sample Preparation:
-
Prepare a stock solution of the sample at a concentration of approximately 1 mg/mL in a suitable solvent (e.g., methanol, acetonitrile).
-
Dilute the stock solution to a final concentration of 1-10 µg/mL with the same solvent or a solvent mixture compatible with electrospray ionization (e.g., 50:50 acetonitrile:water with 0.1% formic acid for positive ion mode).[5]
-
-
Electrospray Ionization (ESI) Mass Spectrometry:
-
ESI is a soft ionization technique suitable for analyzing thermally labile and polar molecules like the target compound.[6]
-
The analysis can be performed in both positive ([M+H]⁺) and negative ([M-H]⁻) ion modes to obtain comprehensive data.
-
The sample solution is introduced into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.
-
High-resolution mass spectrometry (HRMS) should be employed to determine the accurate mass and elemental composition of the molecular ion.
-
-
Tandem Mass Spectrometry (MS/MS):
-
To obtain structural information, MS/MS analysis should be performed.
-
The molecular ion of interest is selected in the first mass analyzer, fragmented by collision-induced dissociation (CID), and the resulting fragment ions are analyzed in the second mass analyzer.
-
The fragmentation pattern provides valuable insights into the compound's structure.[1][2]
-
3.3 Infrared (IR) Spectroscopy
-
Sample Preparation (Solid Sample):
-
KBr Pellet Method:
-
Grind a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.
-
Press the mixture into a thin, transparent pellet using a hydraulic press.
-
-
Attenuated Total Reflectance (ATR):
-
This is a simpler method where a small amount of the solid sample is placed directly onto the ATR crystal (e.g., diamond). Good contact between the sample and the crystal is ensured.[7]
-
-
-
Data Acquisition:
-
Place the prepared sample (KBr pellet or on the ATR crystal) in the sample compartment of an FTIR spectrometer.
-
Record the spectrum, typically in the range of 4000-400 cm⁻¹.
-
A background spectrum of the empty sample holder (or clean ATR crystal) should be recorded and subtracted from the sample spectrum.
-
Visualizations of Experimental Workflows
The following diagrams, created using the DOT language, illustrate the workflows for the spectroscopic analyses.
Caption: Workflow for NMR Spectroscopic Analysis.
Caption: Workflow for Mass Spectrometry Analysis.
Caption: Workflow for Infrared Spectroscopy Analysis.
Conclusion
The spectroscopic analysis of this compound requires a multi-faceted approach employing NMR, MS, and IR techniques. While experimental data for this specific derivative is not yet published, the predicted data and detailed protocols provided in this guide offer a solid foundation for researchers to undertake its synthesis, purification, and structural elucidation. The combination of these spectroscopic methods will enable unambiguous confirmation of its structure and provide the necessary characterization for further investigation into its chemical and biological properties.
References
- 1. Structure-fragmentation study of pentacyclic triterpenoids using electrospray ionization quadrupole time-of-flight tandem mass spectrometry (ESI-QTOFMS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. ceanothic acid CAS#: 21302-79-4 [m.chemicalbook.com]
- 5. Sample Preparation Protocol for ESI Accurate Mass Service | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 6. phys.libretexts.org [phys.libretexts.org]
- 7. EMMI Materials - Infrared Spectroscopy [emmi-materials.cnrs.fr]
A Comprehensive Technical Review of 1-Decarboxy-3-oxo-ceanothic Acid for Novel Researchers
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide serves as a comprehensive literature review of 1-Decarboxy-3-oxo-ceanothic acid, a pentacyclic triterpenoid with demonstrated cytotoxic properties. This document consolidates available data on its synthesis, biological activity, and experimental protocols to provide a foundational resource for researchers exploring its potential as a therapeutic agent.
Core Concepts and Chemical Profile
This compound is a derivative of ceanothic acid, a naturally occurring triterpenoid. Its chemical structure, characterized by a five-ring carbon skeleton, is the basis for its biological activity. The introduction of a ketone group at the C-3 position and the removal of a carboxyl group at the C-1 position distinguish it from its parent compound and are critical for its cytotoxic effects.
Synthesis of this compound
The synthesis of this compound has been successfully achieved from ceanothic acid. The process involves a multi-step chemical transformation.
A key synthetic route involves the following transformations:
-
Benzylation: Ceanothic acid is first treated with benzyl chloride under alkaline conditions to protect the carboxylic acid groups, forming ceanothic acid dibenzyl ester.
-
Oxidation: The hydroxyl group at the C-3 position of the dibenzyl ester is then oxidized to a ketone using an oxidizing agent such as pyridinium chlorochromate (PCC). This step yields 3-oxo-ceanothic acid dibenzyl ester.
-
Decarboxylation and Hydrolysis: The resulting intermediate is treated with a strong base, like potassium hydroxide in ethanol, which facilitates both the removal of the benzyl protecting groups and the decarboxylation at the C-1 position to yield the final product, this compound.
Biological Activity: Cytotoxicity and Apoptosis Induction
Research has demonstrated that this compound exhibits significant cytotoxic activity against various cancer cell lines. This activity is attributed to its ability to induce apoptosis, or programmed cell death, a key mechanism for eliminating cancerous cells.
Quantitative Cytotoxicity Data
The following table summarizes the reported 50% inhibitory concentration (IC50) values of this compound against different cell lines.
| Cell Line | Cell Type | IC50 (µg/mL) |
| OVCAR-3 | Human Ovarian Adenocarcinoma | 2.8[1] |
| HeLa | Human Cervical Cancer | 6.6[1] |
| FS-5 | Normal Human Fibroblast | 11.3[1] |
The data indicates a degree of selectivity for cancer cells over normal cells, a desirable characteristic for a potential anticancer agent.
While the precise signaling pathways modulated by this compound have not been fully elucidated in the available literature, the induction of apoptosis suggests potential interaction with key regulatory pathways commonly implicated in cancer cell survival and death. Based on the known mechanisms of other cytotoxic triterpenoids, it is hypothesized that this compound may exert its effects through one or more of the following signaling cascades:
-
The PI3K/Akt Pathway: This is a central signaling pathway that promotes cell survival, proliferation, and growth. Inhibition of this pathway is a common mechanism for anticancer drugs.
-
The MAPK/ERK Pathway: This pathway is crucial for cell proliferation, differentiation, and survival. Its dysregulation is frequently observed in cancers.
-
The p53 Pathway: The p53 tumor suppressor protein plays a critical role in inducing apoptosis in response to cellular stress, such as DNA damage. Activation of the p53 pathway is a key mechanism for many chemotherapeutic agents.
Detailed Experimental Protocols
For researchers aiming to investigate the biological effects of this compound, the following are detailed methodologies for key in vitro assays.
Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.
Materials:
-
96-well microplates
-
Cancer cell lines (e.g., OVCAR-3, HeLa) and a normal cell line (e.g., FS-5)
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in the wells with the medium containing different concentrations of the compound. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Apoptosis Detection: Annexin V-FITC and Propidium Iodide (PI) Staining
This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
-
Treated and untreated cells
Procedure:
-
Cell Treatment: Treat cells with this compound at the desired concentrations and for the appropriate time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash them with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Caspase Activity Assay
Caspases are a family of proteases that play a crucial role in apoptosis. This assay measures the activity of specific caspases (e.g., caspase-3, -8, -9).
Materials:
-
Caspase activity assay kit (colorimetric or fluorometric)
-
Cell lysis buffer
-
Microplate reader (for absorbance or fluorescence)
-
Treated and untreated cells
Procedure:
-
Cell Lysis: Lyse the treated and untreated cells using the provided lysis buffer.
-
Protein Quantification: Determine the protein concentration of the cell lysates.
-
Assay Reaction: Add the cell lysate to a microplate well containing the caspase-specific substrate conjugated to a chromophore or fluorophore.
-
Incubation: Incubate the plate at 37°C to allow the caspases to cleave the substrate.
-
Measurement: Measure the absorbance or fluorescence using a microplate reader. The signal intensity is proportional to the caspase activity.
-
Data Analysis: Normalize the caspase activity to the protein concentration and compare the activity in treated versus untreated cells.
This technical guide provides a solid starting point for researchers interested in the promising cytotoxic compound this compound. Further investigation into its precise molecular mechanisms and in vivo efficacy is warranted to fully assess its therapeutic potential.
References
CAS number and chemical structure of 1-Decarboxy-3-oxo-ceanothic acid
An In-depth Technical Guide on 1-Decarboxy-3-oxo-ceanothic acid
This technical guide provides a comprehensive overview of this compound, a pentacyclic triterpene with demonstrated cytotoxic activities. This document is intended for researchers, scientists, and professionals in the field of drug development and cancer research.
Chemical Information
-
Compound Name: this compound
-
CAS Number: 214150-74-0[1]
-
Chemical Structure: The chemical structure of this compound is derived from its parent compound, ceanothic acid. The nomenclature indicates the removal of a carboxyl group at the 1-position and the oxidation of the hydroxyl group at the 3-position to a ketone.
(Note: A 2D chemical structure image would be placed here in a full whitepaper. As a text-based AI, I will describe the parent structure for clarity. Ceanothic acid is a pentacyclic triterpenoid with a lupane-type skeleton.)
Biological Activity
This compound has been shown to exhibit significant in vitro cytotoxic activity against human cancer cell lines. The primary mechanism of its cytotoxic effect appears to be the induction of apoptosis (programmed cell death) and the inhibition of DNA synthesis.
Cytotoxicity Data
The following table summarizes the reported 50% inhibitory concentration (IC50) values for this compound against various cell lines.
| Cell Line | Cell Type | IC50 (µg/mL) | Reference |
| OVCAR-3 | Human Ovarian Adenocarcinoma | 2.8 | [2] |
| HeLa | Human Cervical Cancer | 6.6 | [2] |
| FS-5 | Normal Human Fibroblast | 11.3 | [2] |
Experimental Protocols
The following sections detail representative experimental methodologies for assessing the biological activity of this compound.
Synthesis of this compound
The synthesis of this compound starts from ceanothic acid.[2] A general synthetic scheme involves the benzylation of ceanothic acid, followed by oxidation of the 3-hydroxyl group and subsequent decarboxylation.[2]
References
Methodological & Application
Application Notes and Protocols for the Quantification of 1-Decarboxy-3-oxo-ceanothic Acid by HPLC and LC-MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Decarboxy-3-oxo-ceanothic acid is a derivative of ceanothic acid, a pentacyclic triterpenoid with potential pharmacological activities. Accurate and reliable quantification of this compound is essential for research and development, including pharmacokinetic studies, formulation development, and quality control. These application notes provide detailed protocols for the quantification of this compound in various matrices using High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).
Putative Structure of this compound:
Based on the parent compound, ceanothic acid (C₃₀H₄₆O₅, Molecular Weight: 486.7 g/mol )[1], the structure of this compound is proposed to have a carboxylic acid group removed and a ketone group introduced at the C-3 position. This modification results in a predicted molecular formula of C₂₉H₄₄O₃ and a molecular weight of approximately 440.66 g/mol . This change in structure will lead to a decrease in polarity compared to ceanothic acid, which will influence the chromatographic conditions.
High-Performance Liquid Chromatography (HPLC) Method with UV Detection
This method is suitable for the quantification of this compound in bulk material and simple formulations where high sensitivity is not required.
Experimental Protocol: HPLC-UV
| Parameter | Condition |
| Instrument | HPLC system with a UV/Vis detector |
| Column | C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Isocratic elution with Acetonitrile and Water (e.g., 85:15 v/v) with 0.1% formic acid. The exact ratio should be optimized based on the retention time of the analyte. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| Detection Wavelength | 210 nm (Triterpenoids often lack a strong chromophore, thus detection at low wavelengths is common)[2] |
| Standard Preparation | Prepare a stock solution of this compound in methanol or acetonitrile. Prepare a series of calibration standards by diluting the stock solution. |
| Sample Preparation | Dissolve the sample in the mobile phase, filter through a 0.45 µm syringe filter, and inject. For plant matrices, a solid-phase extraction (SPE) cleanup may be necessary.[3] |
| Quantification | Create a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of the analyte in the sample from the calibration curve. |
Quantitative Data Summary: HPLC-UV (Hypothetical Values)
| Parameter | Value |
| Retention Time (tR) | 5.8 min |
| Linearity (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.5 µg/mL |
| Limit of Quantification (LOQ) | 1.5 µg/mL |
| Precision (%RSD) | < 2% |
| Accuracy (% Recovery) | 98 - 102% |
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method
This method offers high sensitivity and selectivity, making it ideal for the quantification of this compound in complex biological matrices such as plasma, urine, and tissue extracts.
Experimental Protocol: LC-MS/MS
| Parameter | Condition |
| Instrument | A triple quadrupole mass spectrometer coupled with a UHPLC system. |
| Column | C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm) |
| Mobile Phase | A: Water with 0.1% formic acid B: Acetonitrile with 0.1% formic acid. Gradient elution is recommended for complex matrices. |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Ionization Mode | Positive Electrospray Ionization (ESI+) is often suitable for triterpenoids.[4] |
| MRM Transitions | Precursor Ion (Q1): [M+H]⁺ = m/z 441.3 Product Ions (Q3): To be determined experimentally. Common losses for triterpenoids include water and formic acid.[4] A potential fragment could result from the retro-Diels-Alder cleavage of the ring system.[4] |
| Standard Preparation | Prepare a stock solution of this compound and an internal standard (e.g., a structurally similar triterpenoid) in methanol. Prepare calibration standards and quality control samples by spiking the blank matrix. |
| Sample Preparation | Plasma/Urine: Protein precipitation with acetonitrile or methanol, followed by centrifugation and filtration. Tissue: Homogenization followed by liquid-liquid extraction or solid-phase extraction. |
| Quantification | Create a calibration curve by plotting the peak area ratio (analyte/internal standard) against the concentration. |
Quantitative Data Summary: LC-MS/MS (Hypothetical Values)
| Parameter | Value |
| Retention Time (tR) | 3.2 min |
| Linearity (r²) | > 0.995 |
| Limit of Detection (LOD) | 0.05 ng/mL |
| Limit of Quantification (LOQ) | 0.15 ng/mL |
| Precision (%RSD) | < 10% |
| Accuracy (% Recovery) | 90 - 110% |
Diagrams
Caption: Experimental workflow for LC-MS/MS quantification.
Caption: Key parameters for analytical method validation.
References
- 1. Ceanothic Acid | C30H46O5 | CID 161352 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Validated spectrophotometric method for quantification of total triterpenes in plant matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure-fragmentation study of pentacyclic triterpenoids using electrospray ionization quadrupole time-of-flight tandem mass spectrometry (ESI-QTOFMS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 1-Decarboxy-3-oxo-ceanothic acid as an Anti-Inflammatory Agent
Audience: Researchers, scientists, and drug development professionals.
Introduction:
1-Decarboxy-3-oxo-ceanothic acid is a novel synthetic triterpenoid derivative with significant potential as a potent anti-inflammatory agent. This document provides detailed application notes on its putative mechanism of action and protocols for its evaluation in both in vitro and in vivo models of inflammation. The methodologies described herein are based on established assays for characterizing anti-inflammatory compounds and can be adapted for screening and lead optimization in a drug discovery setting.
Putative Mechanism of Action:
Based on preliminary studies of structurally related triterpenoids, this compound is hypothesized to exert its anti-inflammatory effects through the modulation of key signaling pathways involved in the inflammatory response. The primary proposed mechanisms include the inhibition of the NF-κB and MAPK signaling cascades and the activation of the Nrf2/HO-1 pathway.[1][2]
-
Inhibition of NF-κB Pathway: this compound is thought to prevent the phosphorylation and subsequent degradation of IκB-α. This action sequesters the NF-κB (p65) dimer in the cytoplasm, inhibiting its translocation to the nucleus and preventing the transcription of pro-inflammatory genes, including those for TNF-α, IL-6, and IL-1β.[2]
-
Modulation of MAPK Pathway: The compound may also attenuate the phosphorylation of key mitogen-activated protein kinases (MAPKs) such as ERK, JNK, and p38, which are crucial for the production of inflammatory mediators.[1][2]
-
Activation of Nrf2/HO-1 Pathway: this compound might induce the nuclear translocation of Nrf2, leading to the upregulation of the antioxidant enzyme heme oxygenase-1 (HO-1). This pathway plays a critical role in resolving inflammation and protecting against oxidative stress.[1]
Below is a diagram illustrating the proposed signaling pathways modulated by this compound.
Caption: Proposed mechanism of action of this compound.
Experimental Protocols
In Vitro Assays
1. Murine Macrophage Cell Culture (RAW 264.7)
-
Objective: To culture and maintain RAW 264.7 macrophages for subsequent in vitro inflammation assays.
-
Materials:
-
RAW 264.7 cell line
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Phosphate Buffered Saline (PBS)
-
Trypsin-EDTA
-
-
Protocol:
-
Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO₂.
-
Subculture cells every 2-3 days by washing with PBS, detaching with Trypsin-EDTA, and reseeding at a 1:10 dilution.
-
2. Nitric Oxide (NO) Production Assay in LPS-Stimulated Macrophages
-
Objective: To evaluate the effect of this compound on the production of nitric oxide, a key inflammatory mediator.
-
Materials:
-
Cultured RAW 264.7 cells
-
Lipopolysaccharide (LPS)
-
This compound (various concentrations)
-
Griess Reagent
-
Sodium nitrite standard
-
-
Protocol:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with 1 µg/mL LPS for 24 hours.
-
Collect the cell culture supernatant.
-
Mix 50 µL of supernatant with 50 µL of Griess Reagent and incubate for 10 minutes at room temperature.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Quantify nitrite concentration using a sodium nitrite standard curve.
-
3. Pro-inflammatory Cytokine (TNF-α and IL-6) Measurement by ELISA
-
Objective: To quantify the inhibitory effect of this compound on the secretion of pro-inflammatory cytokines.
-
Materials:
-
Cell culture supernatants from the NO production assay
-
Mouse TNF-α and IL-6 ELISA kits
-
-
Protocol:
-
Perform the ELISA for TNF-α and IL-6 on the collected cell culture supernatants according to the manufacturer's instructions.
-
Briefly, coat a 96-well plate with capture antibody.
-
Add standards and samples and incubate.
-
Add detection antibody, followed by avidin-HRP.
-
Add substrate solution and stop the reaction.
-
Measure the absorbance at 450 nm.
-
Calculate cytokine concentrations based on the standard curve.
-
Workflow for In Vitro Assays
Caption: Experimental workflow for in vitro anti-inflammatory assays.
In Vivo Assays
1. Carrageenan-Induced Paw Edema in Mice
-
Objective: To assess the acute anti-inflammatory activity of this compound in vivo.[3][4]
-
Animals: Male BALB/c mice (6-8 weeks old).
-
Materials:
-
This compound
-
Carrageenan (1% in saline)
-
Indomethacin (positive control)
-
Vehicle (e.g., 0.5% carboxymethylcellulose)
-
Plethysmometer
-
-
Protocol:
-
Acclimatize mice for at least one week.
-
Fast mice overnight before the experiment.
-
Divide mice into groups (n=6): Vehicle control, Positive control (Indomethacin, 10 mg/kg), and Treatment groups (this compound at various doses, e.g., 25, 50, 100 mg/kg).
-
Administer the respective treatments orally (p.o.).
-
After 1 hour, inject 50 µL of 1% carrageenan solution subcutaneously into the plantar surface of the right hind paw of each mouse.
-
Measure the paw volume using a plethysmometer immediately before carrageenan injection (0 h) and at 1, 2, 3, 4, and 5 hours post-injection.[5]
-
Calculate the percentage inhibition of edema for each group relative to the vehicle control group.
-
Workflow for Carrageenan-Induced Paw Edema Assay
Caption: Workflow for the in vivo carrageenan-induced paw edema model.
Data Presentation
Table 1: Effect of this compound on NO and Pro-inflammatory Cytokine Production in LPS-Stimulated RAW 264.7 Macrophages.
| Treatment | Concentration (µM) | NO Production (% of LPS Control) | TNF-α Secretion (pg/mL) | IL-6 Secretion (pg/mL) |
| Control | - | 5.2 ± 0.8 | 35.4 ± 4.1 | 18.2 ± 2.5 |
| LPS (1 µg/mL) | - | 100 ± 5.6 | 1245.8 ± 98.7 | 850.3 ± 76.4 |
| This compound | 1 | 85.3 ± 4.9 | 1012.5 ± 85.2 | 720.1 ± 65.8* |
| 5 | 52.1 ± 3.7 | 650.2 ± 54.3 | 435.6 ± 41.9** | |
| 10 | 28.9 ± 2.5 | 310.7 ± 28.9 | 215.8 ± 20.1 | |
| Dexamethasone (Positive Control) | 1 | 15.6 ± 1.9 | 180.4 ± 15.6 | 120.7 ± 11.3 |
*Data are presented as mean ± SEM (n=3). *p<0.05, **p<0.01, **p<0.001 vs. LPS control.
Table 2: Effect of this compound on Carrageenan-Induced Paw Edema in Mice.
| Treatment | Dose (mg/kg, p.o.) | Paw Volume Increase at 3h (mL) | % Inhibition of Edema at 3h |
| Vehicle Control | - | 0.85 ± 0.07 | - |
| This compound | 25 | 0.58 ± 0.05* | 31.8% |
| 50 | 0.41 ± 0.04** | 51.8% | |
| 100 | 0.29 ± 0.03 | 65.9% | |
| Indomethacin (Positive Control) | 10 | 0.25 ± 0.02 | 70.6% |
*Data are presented as mean ± SEM (n=6). *p<0.05, **p<0.01, **p<0.001 vs. Vehicle control.
Disclaimer: The data presented in these tables are hypothetical and for illustrative purposes only. Actual experimental results may vary.
References
- 1. Anti-Inflammatory Effects of (9Z,11E)-13-Oxooctadeca-9,11-dienoic Acid (13-KODE) Derived from Salicornia herbacea L. on Lipopolysaccharide-Stimulated Murine Macrophage via NF-kB and MAPK Inhibition and Nrf2/HO-1 Signaling Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of a potential anti-inflammatory agent: 3-oxo-29-noroleana-1,9(11),12-trien-2,20-dicarbonitrile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Evaluation of the anti-inflammatory, antinociceptive, and antipyretic potential of ethanolic extract of Aristida depressa Retz through in vitro, in vivo, and in silico models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anti-inflammatory and analgesic activity of carnosol and carnosic acid in vivo and in vitro and in silico analysis of their target interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
Application Notes and Protocols for In Vivo Study of 1-Decarboxy-3-oxo-ceanothic acid
Audience: Researchers, scientists, and drug development professionals.
Introduction 1-Decarboxy-3-oxo-ceanothic acid is a derivative of ceanothic acid, a pentacyclic triterpenoid isolated from plants of the Ziziphus genus[1][][3]. The parent compound, ceanothic acid, has demonstrated multiple biological activities, including anti-inflammatory, antinociceptive, and hepatoprotective effects in preclinical studies[4]. Triterpenoids as a class are widely investigated for their therapeutic potential[5][6][7]. Given the established anti-inflammatory properties of the parent compound, this document outlines a detailed protocol for evaluating the anti-inflammatory efficacy and safety profile of this compound in a well-established murine model of acute inflammation.
The carrageenan-induced paw edema model is a widely used and reproducible method for screening potential anti-inflammatory drugs[8][9]. The inflammatory response in this model is biphasic, involving the release of mediators like histamine, serotonin, and prostaglandins, thus allowing for a preliminary assessment of a compound's mechanism of action[8]. This protocol provides a comprehensive framework for an in vivo study, from animal model selection and experimental design to endpoint analysis, including biochemical and histopathological evaluations.
Materials and Equipment
1.1. Animals and Housing
-
Species: Male Swiss albino mice
-
Weight: 20-25 g
-
Housing: Standard polycarbonate cages, 5 mice per cage.
-
Environment: Controlled temperature (22 ± 2°C), 12-hour light/dark cycle, with free access to standard pellet chow and water.
-
Acclimatization: Minimum of one week prior to the experiment to reduce stress[8].
1.2. Reagents and Chemicals
-
This compound (Test Compound)
-
Carrageenan (Lambda, Type IV)
-
Diclofenac Sodium (Positive Control)
-
Vehicle (e.g., 0.5% Carboxymethyl cellulose - CMC)
-
Normal Saline (0.9% NaCl)
-
Anesthetic (e.g., Ketamine/Xylazine cocktail or Isoflurane)
-
Formalin (10% neutral buffered)
-
Hematoxylin and Eosin (H&E) stains
-
ELISA or Multiplex assay kits for murine TNF-α, IL-6, and IL-1β[10][11]
-
Biochemical assay kits for Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST)
1.3. Equipment
-
Digital Plethysmometer
-
Oral gavage needles (20-22 gauge, ball-tipped)[12]
-
Syringes (1 mL)
-
Animal weighing scale
-
Centrifuge
-
Microplate reader (for ELISA)
-
Flow cytometer or Luminex platform (for multiplex assays)[10]
-
Biochemistry analyzer[13]
-
Microtome and light microscope (for histopathology)[14]
-
Vortex mixer
Experimental Design and Protocols
Diagram: Experimental Workflow
Caption: Workflow for the in vivo anti-inflammatory study.
Animal Grouping and Dosing
-
After acclimatization, randomly divide mice into five groups (n=8 per group).
-
Weigh each animal to calculate the appropriate dose volume. The maximum recommended volume for oral gavage in mice is 10 mL/kg[15].
-
Prepare the test compound and Diclofenac Sodium in the vehicle (e.g., 0.5% CMC).
-
Administer the treatments orally via gavage 60 minutes before carrageenan injection.
-
Group I (Vehicle Control): Vehicle (10 mL/kg)
-
Group II (Positive Control): Diclofenac Sodium (10 mg/kg)
-
Group III (Test Compound): this compound (10 mg/kg)
-
Group IV (Test Compound): this compound (25 mg/kg)
-
Group V (Test Compound): this compound (50 mg/kg)
-
Protocol for Oral Gavage
-
Gently but firmly restrain the mouse by the scruff of the neck, ensuring its head is aligned with its body to prevent tracheal entry[12].
-
Use an appropriately sized ball-tipped gavage needle (18-22 gauge for mice) to minimize the risk of injury[12].
-
Measure the needle from the tip of the animal's nose to the last rib to ensure it will reach the stomach without causing perforation[15].
-
Gently insert the needle into the mouth and advance it along the roof of the mouth into the esophagus. The needle should pass easily without force[15].
-
Slowly dispense the substance.
-
Withdraw the needle smoothly and return the animal to its cage.
-
Monitor the animal for at least 15-30 minutes for any signs of distress[12].
Carrageenan-Induced Paw Edema
-
Measure the initial volume of the right hind paw of each mouse using a digital plethysmometer. This is the 0-hour reading.
-
Sixty minutes after oral administration of the test compounds, inject 0.1 mL of 1% carrageenan solution in normal saline into the subplantar region of the right hind paw.
-
Measure the paw volume at 1, 2, 3, and 4 hours after the carrageenan injection[8].
-
Calculate the percentage inhibition of edema for each group relative to the vehicle control group.
Euthanasia and Sample Collection
-
At the end of the 4-hour observation period, euthanize the mice using an approved method (e.g., CO2 asphyxiation followed by cervical dislocation or anesthesia overdose).
-
Immediately perform a cardiac puncture to collect blood. This is a terminal procedure and must be done under deep anesthesia[16]. Use a 1 mL syringe with a 25-gauge needle.
-
Place the collected blood into tubes. For serum, use tubes without anticoagulant and allow the blood to clot at room temperature for 30 minutes[17].
-
Centrifuge the clotted blood at 2000 x g for 10 minutes to separate the serum[17]. Collect the supernatant (serum) and store at -80°C for cytokine and biochemical analysis.
-
Perform a necropsy and carefully excise the liver.
-
Rinse the liver with cold saline.
-
Fix a portion of the liver in 10% neutral buffered formalin for histopathological analysis[14].
Endpoint Analysis Protocols
Biochemical Analysis of Liver Enzymes
-
Thaw the collected serum samples on ice.
-
Measure the serum levels of Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST) using commercially available kits and a biochemistry analyzer[13][18].
-
Follow the manufacturer's instructions for the specific assay kits used. Elevated levels of these enzymes in the serum are indicative of hepatocyte damage[18].
Serum Cytokine Analysis
-
Quantify the levels of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) in the serum using either ELISA or a multiplex bead-based immunoassay[10][19].
-
For ELISA, follow the kit manufacturer's protocol, which typically involves coating a 96-well plate with a capture antibody, adding samples, followed by a detection antibody, a substrate, and measuring the absorbance[20].
-
For multiplex assays (e.g., Luminex), use commercially available kits which allow for the simultaneous quantification of multiple cytokines from a small sample volume[21]. This method requires a specialized instrument for analysis[19].
Liver Histopathology
-
Process the formalin-fixed liver tissues overnight for dehydration and embed them in paraffin blocks[14].
-
Cut serial sections of 4-5 µm thickness using a microtome[14].
-
Stain the sections with Hematoxylin and Eosin (H&E) using standard laboratory techniques[22].
-
Examine the stained slides under a light microscope for any histopathological changes, such as inflammatory cell infiltration, necrosis, steatosis (fatty changes), and degeneration[23][24][25].
Data Presentation (Hypothetical Data)
Table 1: Effect of this compound on Carrageenan-Induced Paw Edema in Mice
| Treatment Group | Dose (mg/kg) | Paw Volume (mL) at 3 hours (Mean ± SEM) | % Inhibition of Edema |
|---|---|---|---|
| Vehicle Control | 10 mL/kg | 0.85 ± 0.05 | - |
| Diclofenac Sodium | 10 | 0.42 ± 0.03* | 50.6% |
| Test Compound | 10 | 0.71 ± 0.04 | 16.5% |
| Test Compound | 25 | 0.58 ± 0.03* | 31.8% |
| Test Compound | 50 | 0.49 ± 0.02* | 42.4% |
*p < 0.05 compared to Vehicle Control
Table 2: Effect on Serum Levels of Pro-inflammatory Cytokines
| Treatment Group | Dose (mg/kg) | TNF-α (pg/mL) (Mean ± SEM) | IL-6 (pg/mL) (Mean ± SEM) |
|---|---|---|---|
| Vehicle Control | 10 mL/kg | 250.4 ± 15.2 | 180.5 ± 12.1 |
| Diclofenac Sodium | 10 | 135.1 ± 9.8* | 95.3 ± 8.5* |
| Test Compound | 10 | 210.6 ± 13.5 | 155.2 ± 11.3 |
| Test Compound | 25 | 175.8 ± 10.1* | 120.7 ± 9.9* |
| Test Compound | 50 | 148.3 ± 9.2* | 105.4 ± 7.6* |
*p < 0.05 compared to Vehicle Control
Table 3: Effect on Serum Liver Enzyme Levels for Safety Assessment
| Treatment Group | Dose (mg/kg) | ALT (U/L) (Mean ± SEM) | AST (U/L) (Mean ± SEM) |
|---|---|---|---|
| Vehicle Control | 10 mL/kg | 45.2 ± 3.1 | 110.6 ± 7.8 |
| Diclofenac Sodium | 10 | 48.1 ± 3.5 | 115.2 ± 8.1 |
| Test Compound | 10 | 46.5 ± 2.9 | 112.4 ± 7.5 |
| Test Compound | 25 | 47.3 ± 3.3 | 114.8 ± 8.0 |
| Test Compound | 50 | 49.0 ± 3.8 | 118.1 ± 8.3 |
No significant difference observed compared to Vehicle Control
Visualization of Mechanism
Diagram: Simplified Inflammatory Signaling Pathway
Caption: Inhibition of inflammatory mediators by the test compound.
References
- 1. Ceanothic acid | CAS:21302-79-4 | Triterpenoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 3. Ceanothic Acid | C30H46O5 | CID 161352 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Antioxidant, antinociceptive, anti-inflammatory, and hepatoprotective activities of pentacyclic triterpenes isolated from Ziziphus oxyphylla Edgew - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Biological Activities of Novel Oleanolic Acid Derivatives from Bioconversion and Semi-Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mesoscale.com [mesoscale.com]
- 12. Research SOP: Standard Operating Procedure (SOP) for Oral Dosing (Gavage) in Adult Mice and Rats [researchsop.com]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. iacuc.wsu.edu [iacuc.wsu.edu]
- 16. oacu.oir.nih.gov [oacu.oir.nih.gov]
- 17. bcm.edu [bcm.edu]
- 18. ulbld.lf1.cuni.cz [ulbld.lf1.cuni.cz]
- 19. Changes in cytokine and chemokine profiles in mouse serum and brain, and in human neural cells, upon tick-borne encephalitis virus infection - PMC [pmc.ncbi.nlm.nih.gov]
- 20. oncology.labcorp.com [oncology.labcorp.com]
- 21. Role of Mouse Cytokines in Immunology and Disease Research - Creative Proteomics [cytokine.creative-proteomics.com]
- 22. mdpi.com [mdpi.com]
- 23. Histopathological Study of Liver and Kidney Tissues in C57 Mice via Chronic Exposure to Cadmium and Zinc - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Assessment of Mouse Liver Histopathology Following Exposure to HFPO-DA With Emphasis on Understanding Mechanisms of Hepatocellular Death - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: 1-Decarboxy-3-oxo-ceanothic Acid Synthesis
Welcome to the technical support center for the synthesis and purification of 1-Decarboxy-3-oxo-ceanothic acid. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for producing this compound?
A1: The synthesis of this compound typically starts from ceanothic acid. The process involves a three-step sequence:
-
Protection of Carboxylic Acid Groups: The two carboxylic acid groups of ceanothic acid are first protected, often by benzylation, to prevent unwanted side reactions in the subsequent oxidation step.[1]
-
Oxidation of the Hydroxyl Group: The C-3 hydroxyl group is then oxidized to a ketone using an oxidizing agent like Pyridinium chlorochromate (PCC).[1]
-
Decarboxylation and Deprotection: Finally, the protecting groups are removed, and decarboxylation at the C-1 position is induced, typically by heating in an alkaline solution, to yield the final product.[1]
Q2: What are the key challenges in the synthesis of this compound?
A2: Researchers may encounter several challenges, including:
-
Incomplete Reactions: Both the protection and oxidation steps may not go to completion, leading to a mixture of starting material, intermediates, and the desired product.
-
Side Reactions: Over-oxidation or degradation of the triterpenoid scaffold can occur if the reaction conditions are not carefully controlled.
-
Low Yields: Suboptimal reaction conditions or inefficient purification can lead to low overall yields of the final product.
-
Purification Difficulties: The structural similarity between the desired product and potential byproducts can make purification challenging. Triterpenoid acids, in general, can be difficult to separate.[2]
Q3: What analytical techniques are recommended for monitoring the reaction progress and purity of the final compound?
A3: Thin-Layer Chromatography (TLC) is a common and effective method for monitoring the progress of each synthetic step. For final product characterization and purity assessment, High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), and Mass Spectrometry (MS) are essential.[3][4]
Troubleshooting Guides
Issue 1: Low Yield in the Oxidation Step
Problem: The conversion of the C-3 hydroxyl group to a ketone is inefficient, resulting in a low yield of the 3-oxo intermediate.
| Possible Cause | Troubleshooting Suggestion | Relevant Experimental Details |
| Degradation of Oxidizing Agent | Use freshly prepared or properly stored Pyridinium chlorochromate (PCC). Ensure anhydrous conditions as PCC is sensitive to moisture. | The reaction is typically stirred at room temperature for 2 hours.[1] |
| Insufficient Amount of Oxidizing Agent | Increase the molar excess of PCC. A common ratio is to use a significant excess of the oxidizing agent. | One reported synthesis uses 4.64 mmol of PCC for 6.01 mmol of the starting material (a molar ratio of approximately 0.77:1, which seems unusual and might be a typo in the source; typically an excess is used). It is advisable to start with at least 1.5 to 2 equivalents of PCC. |
| Suboptimal Reaction Time | Monitor the reaction closely using TLC. Extend the reaction time if the starting material is still present. | The reaction progress can be monitored by observing the disappearance of the starting material spot and the appearance of the product spot on a TLC plate. |
Issue 2: Incomplete Decarboxylation
Problem: The final step of decarboxylation does not proceed to completion, leaving the C-1 carboxylic acid group intact.
| Possible Cause | Troubleshooting Suggestion | Relevant Experimental Details |
| Insufficient Heat | Ensure the reaction mixture is refluxing vigorously. The temperature is critical for inducing decarboxylation. | The reaction is carried out under reflux for 3 hours.[1] |
| Inadequate Base Concentration | Use a sufficient concentration of a strong base like potassium hydroxide (KOH). | A reported procedure uses 1.00 g of powdered KOH in 60 mL of ethanol.[1] |
| Reaction Time Too Short | Extend the reflux time and monitor the reaction progress by TLC until the starting material is consumed. | Prolonged heating might be necessary, but be cautious of potential degradation of the product. |
Issue 3: Difficulty in Purifying the Final Product
Problem: The final product, this compound, is difficult to separate from impurities.
| Possible Cause | Troubleshooting Suggestion | Relevant Experimental Details |
| Presence of Structurally Similar Impurities | Employ advanced purification techniques. Flash chromatography is a standard method.[2] For challenging separations, consider pH-zone-refining countercurrent chromatography, which is effective for separating isomeric triterpene acids.[5] | A solvent gradient in flash chromatography, for example, starting with 100% hexane and gradually increasing the polarity with ethyl acetate, can be effective.[2] |
| Co-elution of Impurities | Modify the mobile phase in the chromatographic separation. Adding a small amount of acid (e.g., acetic acid) to the mobile phase can sometimes improve the separation of acidic compounds. | A mobile phase of hexane and ethyl acetate with a small percentage of acetic acid is a common choice for separating acidic natural products.[2] |
| Residual Starting Material or Intermediates | Optimize the reaction conditions to drive the reactions to completion. If purification remains challenging, consider recrystallization as an additional purification step. | Recrystallization from a suitable solvent system can significantly improve the purity of the final compound. |
Experimental Protocols
Synthesis of this compound
This protocol is based on the reported synthesis from ceanothic acid.[1]
Step 1: Benzylation of Ceanothic Acid
-
Dissolve ceanothic acid in a suitable solvent (e.g., DMF).
-
Add a base such as anhydrous potassium carbonate.
-
Add benzyl chloride and stir the reaction mixture at room temperature.
-
Monitor the reaction by TLC until completion.
-
Work up the reaction by diluting with water and extracting with an organic solvent like ethyl acetate.
-
Purify the resulting ceanothic acid dibenzyl ester by column chromatography.
Step 2: Oxidation to 3-Oxo-ceanothic Acid Dibenzyl Ester
-
Dissolve the ceanothic acid dibenzyl ester in dichloromethane (CH₂Cl₂).
-
Add Pyridinium chlorochromate (PCC) to the solution.
-
Stir the mixture at room temperature for approximately 2 hours.
-
Monitor the reaction by TLC.
-
Upon completion, dilute the reaction mixture with diethyl ether (Et₂O) and filter through a pad of silica gel to remove the chromium salts.
-
Concentrate the filtrate to obtain the crude 3-oxo-ceanothic acid dibenzyl ester.
Step 3: Decarboxylation and Deprotection
-
Dissolve the 3-oxo-ceanothic acid dibenzyl ester in ethanol.
-
Add powdered potassium hydroxide (KOH).
-
Reflux the suspension for about 3 hours.
-
After cooling, remove the organic solvent under reduced pressure.
-
Acidify the aqueous residue to pH 3 with concentrated HCl.
-
Extract the product with chloroform (CHCl₃).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate to yield the crude this compound.
-
Purify the final product by column chromatography or recrystallization.
Data Presentation
Table 1: Reported Yields for a Related Cytotoxic Derivative
While specific yield data for each step of the this compound synthesis is not detailed in the available literature, the following table presents cytotoxicity data for the final compound, highlighting its potential biological activity.
| Compound | OVCAR-3 IC₅₀ (µg/mL) | HeLa IC₅₀ (µg/mL) | FS-5 IC₅₀ (µg/mL) |
| This compound | 2.8 | 6.6 | 11.3 |
Source: Journal of Natural Products[1]
Visualizations
Synthetic Workflow
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Preparative separation of structural isomeric pentacyclic triterpene oleanolic acid and ursolic acid from natural products by pH-zone-refining countercurrent chromatography - RSC Advances (RSC Publishing) [pubs.rsc.org]
Troubleshooting low solubility of 1-Decarboxy-3-oxo-ceanothic acid in aqueous solutions
This guide provides troubleshooting strategies and frequently asked questions for researchers, scientists, and drug development professionals encountering low aqueous solubility with 1-Decarboxy-3-oxo-ceanothic acid.
Frequently Asked Questions (FAQs)
Q1: Why is this compound so difficult to dissolve in aqueous solutions?
A1: The low aqueous solubility of this compound stems from its chemical structure. It is a pentacyclic triterpenoid, characterized by a large, rigid, and lipophilic (fat-loving) carbon skeleton. While it possesses a carboxylic acid group which is polar, the nonpolar nature of the bulk of the molecule dominates, leading to poor interaction with water molecules. Compounds like this are often classified as Biopharmaceutics Classification System (BCS) Class II or IV, indicating low solubility as a primary challenge for their use in experiments.[1][2]
Q2: What is the recommended first step for dissolving the compound?
A2: The standard initial approach is to create a concentrated stock solution in a water-miscible organic solvent. The most commonly used solvents for this purpose are dimethyl sulfoxide (DMSO) or ethanol.[3] These solvents can effectively solvate the lipophilic structure of the molecule. This stock solution can then be diluted into your aqueous experimental medium, but care must be taken to avoid precipitation.
Q3: My compound precipitates when I dilute the DMSO stock solution into my aqueous buffer. What should I do?
A3: This is a common issue known as "crashing out." It occurs when the concentration of the organic solvent is no longer sufficient to keep the compound dissolved in the now predominantly aqueous environment. To mitigate this, you can:
-
Decrease the final concentration: The compound may be exceeding its solubility limit in the final buffer.
-
Increase the percentage of co-solvent: If your experimental system can tolerate it, a higher final concentration of DMSO may be necessary.
-
Use a different solubilization technique: If simple dilution fails, more advanced methods like pH adjustment or the use of surfactants may be required.
Q4: How can pH be used to improve the solubility of this compound?
A4: As a carboxylic acid, this compound's solubility is highly pH-dependent.[4] In basic conditions (high pH), the carboxylic acid group (-COOH) is deprotonated to its carboxylate salt form (-COO⁻). This ionized form is significantly more polar and, therefore, more soluble in water.[4][5] You can dissolve the compound in a slightly basic buffer (e.g., pH > 8.0) to create an aqueous stock solution.
Q5: What are co-solvents and surfactants, and can they help?
A5:
-
Co-solvents: These are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system, making it more favorable for lipophilic compounds.[6] Examples include polyethylene glycols (PEGs), propylene glycol, and glycerin.[6]
-
Surfactants: These are agents that form micelles in aqueous solutions above a certain concentration. The lipophilic core of the micelle can encapsulate the poorly soluble compound, allowing it to be dispersed in the aqueous medium.[6][7] Common laboratory surfactants include Tween® 20/80 and Cremophor® EL.
Q6: Are there potential downsides to using these solubilization methods?
A6: Yes, each method has considerations:
-
Organic Solvents (DMSO, Ethanol): Can be toxic to cells at higher concentrations and may interfere with certain biological assays.
-
pH Adjustment: The required high or low pH may not be compatible with your experimental conditions or could affect the stability of the compound or other components in your system.
-
Co-solvents & Surfactants: Can also exhibit cellular toxicity and may interfere with protein-ligand interactions or membrane-based assays.[8] It is crucial to run appropriate vehicle controls in all experiments.
Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting solubility issues with this compound.
Data Summary: Solubilization Strategies
The table below summarizes common strategies for enhancing the solubility of poorly soluble acidic compounds.
| Method | Principle of Action | Common Reagents | Key Considerations |
| Organic Solvent | Solvation of the lipophilic molecule in a non-polar or polar aprotic solvent. | DMSO, Ethanol, DMF | High concentrations can be toxic to cells; potential for precipitation upon aqueous dilution. |
| pH Adjustment | Ionization of the carboxylic acid group to a more soluble carboxylate salt.[4] | NaOH, KOH, Basic Buffers (Tris, Phosphate) | The required pH may be outside the viable range for the experiment; potential for compound degradation. |
| Co-solvency | Reducing the polarity of the aqueous medium to increase solute solubility.[6] | Polyethylene Glycol (PEG 300/400), Propylene Glycol | Can affect biological systems; requires vehicle controls. May not be sufficient for highly insoluble compounds. |
| Micellar Solubilization | Encapsulation of the compound within the hydrophobic core of surfactant micelles.[6] | Tween® 20/80, Poloxamers, Cremophor® EL | Can interfere with membrane-related assays; potential for cell toxicity. Requires vehicle controls. |
| Complexation | Formation of an inclusion complex where the hydrophobic compound sits inside the cavity of a host molecule. | β-Cyclodextrins, HP-β-CD, SBE-β-CD | Can alter the effective concentration of the free drug; may have its own biological effects. |
Key Experimental Protocols
Protocol 1: Preparation of a High-Concentration Stock in DMSO
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube or glass vial.
-
Solvent Addition: Add the required volume of high-purity, anhydrous DMSO to achieve the target concentration (e.g., 10-20 mM).
-
Dissolution: Vortex vigorously for 1-2 minutes. If necessary, gently warm the solution in a 37°C water bath and/or use a sonicating water bath for 5-10 minutes to facilitate dissolution.
-
Inspection: Visually inspect the solution against a light source to ensure there are no visible particles.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C, protected from light.
Protocol 2: Solubilization via pH Adjustment
This protocol outlines the principle of converting the acid to its more soluble salt form.
-
Preparation: Prepare a dilute basic solution, for example, 10 mM NaOH or a 50 mM Tris buffer at pH 9.0.
-
Initial Suspension: Add the weighed this compound powder to a small volume of the basic solution. It will likely not dissolve immediately.
-
Dissolution: Vortex or sonicate the suspension. The compound should slowly dissolve as the carboxylic acid is converted to its sodium or tris salt. If it does not fully dissolve, a small, dropwise addition of a more concentrated base (e.g., 0.1 M NaOH) may be required.
-
pH Adjustment (Optional): Once fully dissolved, the pH of this basic stock solution can be carefully adjusted downwards towards the desired final experimental pH using a dilute acid (e.g., 0.1 M HCl). Caution: Be vigilant for any signs of precipitation as you approach the compound's pKa.
-
Final Dilution: This aqueous stock can then be sterile-filtered and diluted into the final experimental medium. Always perform a final check for clarity before use.
References
- 1. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 2. Oleanolic Acid: Extraction, Characterization and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | CAS:214150-74-0 | Manufacturer ChemFaces [chemfaces.com]
- 4. wjbphs.com [wjbphs.com]
- 5. quora.com [quora.com]
- 6. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Stability testing of 1-Decarboxy-3-oxo-ceanothic acid under different storage conditions
This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability testing of 1-Decarboxy-3-oxo-ceanothic acid. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
Based on supplier recommendations, this compound should be stored at 2-8°C and protected from air and light.[1] It is advisable to refrigerate or freeze the compound for long-term storage.[1]
Q2: What are the typical stress conditions used in forced degradation studies for a compound like this?
Forced degradation, or stress testing, helps to identify likely degradation products and establish the intrinsic stability of a molecule.[2] Typical stress conditions include:
-
Acid and Alkali Hydrolysis: Exposure to acidic and basic conditions to evaluate susceptibility to hydrolysis.[3]
-
Oxidation: Use of an oxidizing agent to assess oxidative stability.[3]
-
Thermal Degradation: Exposure to high temperatures to determine heat sensitivity.[4]
-
Photolysis: Exposure to a combination of UV and visible light to assess light sensitivity.[3]
Q3: What is the goal of a forced degradation study?
The primary goals of a forced degradation study are to:
-
Determine the intrinsic stability of the drug substance.[2]
-
Identify potential degradation pathways and degradation products.[5]
-
Develop and validate a stability-indicating analytical method.[2][5]
-
Inform formulation development, packaging selection, and storage conditions.[5]
Q4: How much degradation is considered appropriate in a forced degradation study?
A degradation of 5-20% is generally considered optimal for the purpose of developing and validating a stability-indicating method.[3] Degradation of more than 20% may be considered abnormal and should be investigated.[3]
Troubleshooting Guide
Issue 1: No degradation is observed under initial stress conditions.
-
Possible Cause: The stress conditions may not be harsh enough.
-
Troubleshooting Steps:
-
For hydrolytic studies, increase the concentration of the acid or base (e.g., from 0.1 M to 1.0 M HCl or NaOH).[3]
-
For thermal studies, increase the temperature. Temperatures are often set above accelerated testing conditions (e.g., >50°C).[2][4]
-
If performing chemical degradation at room temperature yields no results, consider increasing the temperature to 50-60°C.[3]
-
Extend the duration of the stress exposure, though it is often recommended not to exceed 14 days for solution-based stress testing.[5]
-
Issue 2: The compound shows very rapid degradation, making it difficult to analyze.
-
Possible Cause: The stress conditions are too harsh.
-
Troubleshooting Steps:
-
Reduce the concentration of the acid, base, or oxidizing agent.
-
Lower the temperature for thermal degradation studies.
-
Shorten the exposure time to the stress condition.
-
Ensure that any solvents used to dissolve the compound are not contributing to its degradation.[3]
-
Issue 3: The analytical method (e.g., HPLC) is not showing a clear separation between the parent compound and its degradants.
-
Possible Cause: The analytical method is not "stability-indicating."
-
Troubleshooting Steps:
-
Modify the chromatographic conditions, such as the mobile phase composition, gradient, flow rate, or column type.
-
Ensure that the detection wavelength is appropriate for both the parent compound and the potential degradants.
-
The goal is to develop a validated quantitative analytical procedure that accurately and precisely measures the active ingredient, free from excipients, process impurities, and degradation products.[5]
-
Experimental Protocols
General Protocol for Forced Degradation Studies
This protocol is a general guideline and should be adapted based on the specific properties of this compound.
-
Preparation of Stock Solution: Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent such as DMSO, Chloroform, or Dichloromethane.[1] A concentration of 1 mg/mL is often recommended for degradation studies.[3]
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M to 1.0 M HCl. Incubate at room temperature or elevate to 50-60°C if no degradation is observed.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M to 1.0 M NaOH. Incubate under the same conditions as acid hydrolysis.
-
Oxidative Degradation: Treat the stock solution with an appropriate oxidizing agent (e.g., 3-30% hydrogen peroxide) at room temperature.
-
Thermal Degradation: Store the solid compound and the stock solution at elevated temperatures (e.g., 40-80°C).[4]
-
Photolytic Degradation: Expose the solid compound and the stock solution to a light source that provides both UV and visible light, as specified by ICH Q1B guidelines.[3]
-
-
Sample Analysis: At specified time points, withdraw samples, neutralize if necessary, and dilute to an appropriate concentration for analysis by a stability-indicating HPLC method.
-
Data Evaluation: Quantify the amount of remaining this compound and the formation of any degradation products.
Data Presentation
Table 1: Summary of Recommended Forced Degradation Conditions
| Stress Condition | Reagent/Parameter | Typical Conditions |
| Acid Hydrolysis | Hydrochloric Acid (HCl) | 0.1 M - 1.0 M |
| Base Hydrolysis | Sodium Hydroxide (NaOH) | 0.1 M - 1.0 M |
| Oxidation | Hydrogen Peroxide (H₂O₂) | 3% - 30% |
| Thermal (Dry Heat) | Temperature | 40°C - 80°C |
| Photolytic | Light Source | Combination of UV and Visible Light |
Visualizations
Caption: Workflow for forced degradation stability testing.
Caption: Troubleshooting logic for forced degradation studies.
References
Overcoming challenges in the purification of 1-Decarboxy-3-oxo-ceanothic acid
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions to overcome challenges in the purification of 1-Decarboxy-3-oxo-ceanothic acid. Given the limited specific literature on this compound, the guidance provided is based on established principles of triterpenoid and natural product purification.
Troubleshooting Guide
Encountering difficulties during the purification of this compound is common. This guide addresses potential issues and offers targeted solutions.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Yield of Target Compound | Incomplete Extraction: The solvent system may not be optimal for extracting the acidic triterpenoid. Degradation: The compound might be sensitive to pH, temperature, or prolonged exposure to solvents.[1] Co-elution with Impurities: Structurally similar impurities may be difficult to separate. | Optimize Extraction: Experiment with a range of solvent polarities. Consider a preliminary acid-base extraction to isolate acidic compounds.[2] Control Conditions: Maintain a cool environment and use buffers to control pH. Minimize the duration of purification steps. Refine Chromatography: Employ high-performance liquid chromatography (HPLC) with a different stationary phase or a gradient elution to improve resolution. |
| Presence of Persistent Impurities | Structurally Similar Compounds: Natural extracts often contain a mixture of related triterpenoids.[3] Inadequate Separation Technique: The chosen chromatography method may not be suitable for the specific impurities. | Multi-step Purification: Combine different chromatographic techniques, such as normal-phase followed by reverse-phase chromatography. Recrystallization: If the compound is crystalline, recrystallization can be a powerful final purification step.[2] |
| Compound Degradation During Purification | Harsh pH Conditions: The carboxylic acid and oxo functionalities may be susceptible to degradation under strong acidic or basic conditions. Thermal Instability: Prolonged heating can lead to decarboxylation or other reactions. | Use Mild Conditions: Employ mild acids and bases for pH adjustments. Low-Temperature Techniques: Perform extractions and chromatography at reduced temperatures. Use techniques like lyophilization for solvent removal instead of high-temperature evaporation. |
| Poor Solubility | Hydrophobic Nature: Triterpenoids are generally hydrophobic, which can lead to solubility issues in aqueous or highly polar solvents.[3] | Solvent Selection: Use a co-solvent system to enhance solubility. For chromatography, ensure the sample is fully dissolved in the initial mobile phase. Salt Formation: Convert the carboxylic acid to a more soluble salt for specific extraction or chromatography steps. This process is reversible.[2] |
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for the initial extraction of this compound from a crude natural extract?
A1: A common strategy for acidic natural products is to start with a solvent partition.[4] You can perform an initial extraction with a moderately polar organic solvent like ethyl acetate. Subsequently, a liquid-liquid extraction with an aqueous basic solution (e.g., sodium bicarbonate) will selectively move the acidic compound into the aqueous phase, leaving neutral and basic impurities in the organic phase. The pH of the aqueous phase can then be lowered to precipitate the purified acid.[2]
Q2: Which chromatographic techniques are most effective for purifying triterpenoids like this compound?
A2: A combination of chromatographic methods is often most effective for purifying triterpenoids.[4] Silica gel column chromatography is a standard initial step for separating compounds based on polarity.[1] For higher purity, preparative High-Performance Liquid Chromatography (HPLC) is recommended. Both normal-phase and reverse-phase HPLC can be effective, and the choice depends on the specific impurities present. Macroporous resin chromatography has also shown success in purifying triterpenoids.[1][5]
Q3: How can I monitor the purity of my fractions during the purification process?
A3: Thin-Layer Chromatography (TLC) is a rapid and effective method for monitoring the progress of your column chromatography and assessing the purity of fractions. For more quantitative and precise analysis, High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the preferred methods.
Q4: My compound seems to be degrading during silica gel chromatography. What can I do?
A4: The acidic nature of silica gel can sometimes cause degradation of sensitive compounds. You can try neutralizing the silica gel by washing it with a solvent system containing a small amount of a weak base like triethylamine before packing the column. Alternatively, consider using a different stationary phase such as alumina or a bonded-phase silica gel (e.g., C18 for reverse-phase chromatography).
Q5: What are some general tips for handling and storing the purified this compound?
A5: Due to its functional groups, the compound may be sensitive to light, heat, and air. It is advisable to store the purified compound in a cool, dark, and inert environment (e.g., under argon or nitrogen). For long-term storage, keeping it as a dry solid at low temperatures (-20°C or -80°C) is recommended.
Experimental Protocols
Protocol 1: Acid-Base Extraction for Initial Enrichment
This protocol describes a liquid-liquid extraction procedure to separate acidic compounds like this compound from a crude organic extract.
-
Dissolve the crude extract in a suitable organic solvent (e.g., ethyl acetate).
-
Transfer the solution to a separatory funnel.
-
Add an equal volume of a saturated aqueous sodium bicarbonate solution.
-
Shake the funnel vigorously, venting frequently to release any pressure buildup.
-
Allow the layers to separate. The deprotonated acidic compound will be in the aqueous (bottom) layer.
-
Drain the aqueous layer into a clean flask.
-
Repeat the extraction of the organic layer with fresh sodium bicarbonate solution 2-3 times to ensure complete recovery.
-
Combine all aqueous extracts.
-
Slowly add a dilute acid (e.g., 1M HCl) to the combined aqueous extracts while stirring until the solution becomes acidic (test with pH paper). The protonated this compound should precipitate out.
-
Collect the precipitate by vacuum filtration, wash with cold deionized water, and dry under vacuum.
Protocol 2: Silica Gel Column Chromatography
This protocol outlines a general procedure for purifying the enriched extract using silica gel chromatography.
-
Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).
-
Column Packing: Carefully pour the slurry into a glass column, allowing the solvent to drain slowly to ensure even packing.
-
Sample Loading: Dissolve the dried extract from Protocol 1 in a minimal amount of the mobile phase or a slightly more polar solvent and load it onto the top of the silica gel bed.
-
Elution: Begin elution with a non-polar solvent (e.g., hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). This is known as a gradient elution.
-
Fraction Collection: Collect fractions of the eluate in separate test tubes.
-
Purity Analysis: Analyze the collected fractions using TLC or HPLC to identify those containing the pure compound.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
Visualizations
Caption: A typical experimental workflow for the purification of this compound.
Caption: A logical decision tree for troubleshooting common purification challenges.
References
- 1. Improving Triterpenoid Extraction Efficiency from Inonotus hispidus Using Macroporous Adsorption Resin: An Aim for Functional Food Development [mdpi.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Separation and purification of plant terpenoids from biotransformation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. books.rsc.org [books.rsc.org]
- 5. [PDF] Purification of two triterpenoids from Schisandra chinensis by macroporous resin combined with high-speed counter-current chromatography. | Semantic Scholar [semanticscholar.org]
Optimizing dosage and administration of 1-Decarboxy-3-oxo-ceanothic acid for animal studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the dosage and administration of 1-Decarboxy-3-oxo-ceanothic acid for animal studies.
Troubleshooting Guide
This guide addresses potential issues that may arise during the preparation and administration of this compound in animal experiments.
| Problem | Potential Cause | Recommended Solution |
| Compound Precipitation in Vehicle | Poor solubility of this compound in the chosen solvent. | - Vehicle Screening: Test a panel of biocompatible solvents (e.g., DMSO, ethanol, polyethylene glycol, cyclodextrins) to determine optimal solubility.- pH Adjustment: For acidic compounds, adjusting the pH of the vehicle with buffering agents like sodium bicarbonate may improve solubility.[1]- Co-solvents: Utilize a mixture of solvents. For example, a small amount of an organic solvent can be used to initially dissolve the compound before further dilution in an aqueous vehicle.- Sonication/Vortexing: Apply energy to aid dissolution. |
| Inconsistent Dosing | Inaccurate measurement or incomplete administration of the compound. | - Accurate Measurement: Use calibrated pipettes and balances. For small volumes, consider serial dilutions.- Proper Administration Technique: Ensure proper training on the chosen administration route (e.g., oral gavage, intraperitoneal injection) to minimize loss of the dosing solution.[2]- Homogeneity of Formulation: If using a suspension, ensure it is well-mixed before each administration to prevent settling of the compound.[3] |
| Adverse Animal Reactions (e.g., irritation, distress) | The vehicle or the compound itself may be causing toxicity or irritation. | - Vehicle Toxicity Study: Conduct a preliminary study with the vehicle alone to rule out its contribution to adverse effects.- Dose-Range Finding Study: Start with a low dose of this compound and gradually increase it to identify a maximum tolerated dose (MTD).- Alternative Administration Route: Consider less invasive routes if possible (e.g., oral administration instead of injection).[2] |
| Lack of Expected Biological Effect | Suboptimal dosage, poor bioavailability, or rapid metabolism of the compound. | - Pharmacokinetic (PK) Study: If possible, conduct a pilot PK study to determine the absorption, distribution, metabolism, and excretion (ADME) profile of the compound.- Increase Dosage or Frequency: Based on MTD and PK data, adjust the dosing regimen.[2]- Formulation Optimization: Consider formulations that enhance bioavailability, such as emulsions or suspensions.[3] |
Frequently Asked Questions (FAQs)
Formulation and Preparation
Q1: What is the best vehicle for dissolving this compound for in vivo studies?
A1: The optimal vehicle for this compound has not been extensively reported. A screening process is recommended. Start with common biocompatible solvents such as Dimethyl sulfoxide (DMSO), ethanol, or polyethylene glycol (PEG). The final formulation should aim to maximize the solubility and stability of the compound while minimizing vehicle-related toxicity.[1]
Q2: How can I prepare a stable solution of this compound?
A2: To prepare a stable solution, consider the following steps:
-
Solubility Testing: Determine the solubility in various vehicles.
-
pH Optimization: For acidic compounds, buffering the vehicle to a physiological pH may be necessary.
-
Storage Conditions: Based on the compound's stability data, store the formulation appropriately (e.g., at -20°C for long-term storage in powder form).[4]
-
Fresh Preparation: It is often best to prepare the dosing solution fresh before each experiment to avoid degradation.
Dosing and Administration
Q3: What is a recommended starting dose for this compound in animal studies?
A3: A recommended starting dose is not well-established in the literature. It is advisable to perform a dose-range finding study. You can estimate a starting dose based on its in vitro cytotoxic activity. For example, it shows cytotoxic activity against OVCAR-3 and HeLa cancer cell lines with IC50 values of 2.8 and 6.6 µg/mL, respectively.[4] These in vitro concentrations can be used as a starting point for in vivo dose calculations, though direct translation is not always accurate.
Q4: Which administration route is most appropriate for this compound?
A4: The choice of administration route depends on the experimental goals.[2]
-
Oral (PO): Suitable for assessing oral bioavailability and systemic effects after gastrointestinal absorption.
-
Intraperitoneal (IP): Often used for preclinical studies to achieve rapid systemic exposure.
-
Intravenous (IV): Provides 100% bioavailability and is useful for determining the compound's intrinsic activity.
Q5: How frequently should this compound be administered?
A5: The administration frequency will depend on the compound's pharmacokinetic profile (half-life).[2] Without specific data, a common starting point for new compounds is once-daily administration. A pilot pharmacokinetic study would be necessary to determine the optimal dosing interval.
Experimental Protocols
General Protocol for Vehicle Selection
-
Weighing: Accurately weigh a small amount of this compound.
-
Solvent Addition: Add a measured volume of the test vehicle (e.g., DMSO, PEG400, saline).
-
Dissolution: Vortex and/or sonicate the mixture to facilitate dissolution.
-
Observation: Visually inspect for any undissolved particles.
-
Dilution: If the compound dissolves, attempt further dilution with an aqueous solution (e.g., saline, PBS) to the desired final concentration. Observe for any precipitation.
-
Selection: Choose the vehicle that dissolves the compound at the target concentration with the lowest percentage of organic solvent.
General Protocol for Oral Gavage in Rodents
-
Animal Restraint: Gently but firmly restrain the animal.
-
Gavage Needle Insertion: Measure the gavage needle from the tip of the animal's nose to the last rib to estimate the correct insertion length. Gently insert the needle into the esophagus.
-
Compound Administration: Slowly administer the prepared formulation.
-
Needle Removal: Carefully remove the gavage needle.
-
Monitoring: Observe the animal for any signs of distress after the procedure.
Visualizations
Experimental Workflow for a Pilot Animal Study
Caption: A general workflow for a pilot animal study involving a new compound.
Hypothetical Signaling Pathway for a Cytotoxic Compound
Caption: A simplified, hypothetical signaling pathway for a cytotoxic compound inducing apoptosis.
References
- 1. Administration of Substances to Laboratory Animals: Equipment Considerations, Vehicle Selection, and Solute Preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Administration of Substances to Laboratory Animals: Routes of Administration and Factors to Consider - PMC [pmc.ncbi.nlm.nih.gov]
- 3. How Drugs are Given in Animals - Special Pet Topics - MSD Veterinary Manual [msdvetmanual.com]
- 4. This compound | DNA/RNA Synthesis | TargetMol [targetmol.com]
Validation & Comparative
Validating the Mechanism of Action of 1-Decarboxy-3-oxo-ceanothic Acid: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of 1-Decarboxy-3-oxo-ceanothic acid, a derivative of the pentacyclic triterpenoid ceanothic acid. The content herein is intended to facilitate the validation of its mechanism of action by comparing its cytotoxic performance with other relevant triterpenoids and detailing experimental protocols to investigate its likely modulation of the NF-κB signaling pathway.
Comparative Cytotoxicity Analysis
This compound has demonstrated notable cytotoxic effects against ovarian (OVCAR-3) and cervical (HeLa) cancer cell lines. To contextualize its potency, the following table compares its half-maximal inhibitory concentration (IC50) values with those of other well-characterized triterpenoids, including its parent compound's homolog, betulinic acid, as well as oleanolic acid and ursolic acid.
| Compound | Cell Line | IC50 (µg/mL) | IC50 (µM) |
| This compound | OVCAR-3 | 2.8 | ~5.8¹ |
| HeLa | 6.6 | ~13.6¹ | |
| FS-5 (Normal Cell Line) | 11.3 | ~23.2¹ | |
| Betulinic Acid | A2780 (Ovarian) | - | 44.47[1][2] |
| OVCAR-3 | - | 0.19 (derivative)[3] | |
| Oleanolic Acid | HeLa | - | Varies² |
| Ursolic Acid | HeLa | Varies³ | - |
| CAOV3 (Ovarian) | - | 10-40 (effective conc.)[4] |
¹ Molar concentration estimated based on the molecular weight of ceanothic acid (486.7 g/mol ). ² Oleanolic acid's IC50 in HeLa cells can vary based on experimental conditions and derivatives used.[5][6] ³ The IC50 of ursolic acid in HeLa cells is variable across studies.[7][8]
Proposed Mechanism of Action: NF-κB Pathway Inhibition
Pentacyclic triterpenoids frequently exert their anti-inflammatory and anti-cancer effects by modulating key signaling pathways.[9][10][11] A prominent target for this class of compounds is the Nuclear Factor-kappa B (NF-κB) pathway, a critical regulator of inflammation, cell survival, and proliferation.[12][13] We hypothesize that this compound shares this mechanism.
The canonical NF-κB pathway is held in an inactive state in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by various signals (e.g., inflammatory cytokines, growth factors), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκB. This liberates the NF-κB dimer (typically p65/p50) to translocate to the nucleus and activate the transcription of target genes involved in inflammation and cell survival.
Experimental Protocols for Mechanism Validation
To validate the hypothesis that this compound inhibits the NF-κB pathway, the following experimental workflow is proposed.
NF-κB Luciferase Reporter Assay
This assay quantitatively measures the transcriptional activity of NF-κB.
-
Objective: To determine if this compound inhibits TNF-α-induced NF-κB activation.
-
Principle: Cells are transiently transfected with a plasmid containing the luciferase reporter gene under the control of an NF-κB response element. Activation of NF-κB leads to the expression of luciferase, which can be quantified by measuring luminescence.[9][14][15]
-
Protocol:
-
Cell Seeding: Seed OVCAR-3 or HeLa cells in a 96-well plate and allow them to adhere overnight.
-
Transfection: Co-transfect the cells with an NF-κB-luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) using a suitable transfection reagent.
-
Incubation: Allow 24 hours for gene expression.
-
Treatment: Pre-treat the cells with varying concentrations of this compound for 1-2 hours.
-
Stimulation: Induce NF-κB activation by adding TNF-α (a potent NF-κB activator) to the wells and incubate for 6-8 hours.
-
Lysis and Reading: Lyse the cells and measure both firefly and Renilla luciferase activity using a luminometer and a dual-luciferase reporter assay system.[10]
-
Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency. Compare the luminescence in treated versus untreated stimulated cells.
-
Western Blot for NF-κB p65 Phosphorylation
This technique is used to detect the phosphorylation status of the p65 subunit of NF-κB, a key indicator of its activation.
-
Objective: To determine if this compound inhibits the phosphorylation of the NF-κB p65 subunit.
-
Principle: Proteins from cell lysates are separated by size using SDS-PAGE, transferred to a membrane, and probed with antibodies specific for phosphorylated p65 (p-p65) and total p65.[16]
-
Protocol:
-
Cell Culture and Treatment: Culture OVCAR-3 or HeLa cells and treat with this compound, followed by stimulation with TNF-α for a short period (e.g., 15-30 minutes).
-
Protein Extraction: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors to obtain total protein extracts.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein from each sample on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against p-p65 and total p65. A loading control (e.g., β-actin or GAPDH) should also be probed.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the p-p65 signal to the total p65 signal to determine the relative level of phosphorylation.
-
References
- 1. researchgate.net [researchgate.net]
- 2. Betulinic Acid Suppresses Ovarian Cancer Cell Proliferation through Induction of Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antiproliferative and Cytotoxic Properties of Propynoyl Betulin Derivatives against Human Ovarian Cancer Cells: In Vitro Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of ursolic acid on the proliferation and apoptosis of human ovarian cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Exploring the therapeutic potential of oleanolic acid and its derivatives in cancer treatment: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Protocol Library | Collaborate and Share [protocols.opentrons.com]
- 10. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]
- 11. Detection of NF-κB p65 protein expression by western blot analysis [bio-protocol.org]
- 12. researchgate.net [researchgate.net]
- 13. Oleanolic acid and its synthetic derivatives for the prevention and therapy of cancer: Preclinical and clinical evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Dual-Luciferase Reporter Assay for Detection of NF-κB Activity [bio-protocol.org]
- 15. bowdish.ca [bowdish.ca]
- 16. researchgate.net [researchgate.net]
A Comparative Analysis of 1-Decarboxy-3-oxo-ceanothic Acid and Ceanothic Acid for Researchers and Drug Development Professionals
This guide provides a detailed comparative analysis of 1-Decarboxy-3-oxo-ceanothic acid and its parent compound, ceanothic acid. The information presented is intended for researchers, scientists, and professionals involved in drug development and discovery, offering a comprehensive overview of their chemical properties, biological activities, and the experimental protocols used for their evaluation.
Executive Summary
Ceanothic acid, a naturally occurring pentacyclic triterpenoid, has demonstrated a range of biological activities, including antimicrobial, antioxidant, anti-inflammatory, and hepatoprotective effects.[1][2] A synthetic derivative, this compound, has shown significantly enhanced cytotoxic activity against certain cancer cell lines, highlighting its potential as a lead compound in oncology research. This guide will delve into a side-by-side comparison of these two molecules, presenting available data to inform further investigation and development.
Physicochemical Properties
A comparative summary of the known and predicted physicochemical properties of ceanothic acid and this compound is presented in Table 1. Data for this compound is limited, and some properties are inferred from its chemical structure and data available for similar compounds.
| Property | Ceanothic Acid | This compound |
| Molecular Formula | C30H46O5[3][4] | C29H44O3[3] |
| Molar Mass | 486.68 g/mol [3] | 440.66 g/mol [3] |
| Melting Point | 356-357 °C[3] | Not Reported |
| Boiling Point | 609.0±55.0 °C (Predicted)[3] | Not Reported |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone.[5][6] | Not Reported (likely soluble in similar organic solvents) |
| pKa | 4.46±0.70 (Predicted)[3] | Not Reported |
Biological Activities: A Focus on Cytotoxicity
The most striking difference between ceanothic acid and its derivative lies in their cytotoxic effects. While ceanothic acid exhibits modest inhibitory activity against some cancer cell lines, this compound has been shown to be significantly more potent.
A key study demonstrated that this compound was the most cytotoxic among a series of ceanothic acid derivatives tested against human ovarian adenocarcinoma (OVCAR-3) and human cervical cancer (HeLa) cell lines.[3] The cytotoxic activity, presented as IC50 values, is summarized in Table 2.
| Cell Line | Ceanothic Acid (IC50) | This compound (IC50) |
| OVCAR-3 | > 20 µg/mL | 2.8 µg/mL [3] |
| HeLa | > 20 µg/mL | 6.6 µg/mL [3] |
| FS-5 (normal fibroblast) | Not Reported | 11.3 µg/mL[3] |
Further investigation into the mechanism of action revealed that the cytotoxic effect of this compound in OVCAR-3 cells is mediated, at least in part, by the induction of apoptosis.[7] This is characterized by dose-dependent inhibition of DNA synthesis, cell volume reduction, condensation of nuclear structures, and internucleosomal DNA fragmentation.[7] The apoptotic process was found to be dependent on new protein synthesis, as it was partially inhibited by cycloheximide.[7]
In contrast, ceanothic acid has been reported to have a broader range of biological activities beyond cytotoxicity, including:
-
Antimicrobial activity: Demonstrated growth inhibitory effects against oral pathogens such as Streptococcus mutans and Porphyromonas gingivalis.[1][5]
-
Antioxidant and Anti-inflammatory activities: Showed significant DPPH and H2O2 scavenging activity and inhibition of xylene-induced ear edema.[2][8]
-
Hepatoprotective activity: Counteracted histopathological damage caused by CCl4 in studies.[2][8]
Experimental Protocols
This section details the methodologies for the synthesis of this compound and the cytotoxicity assays used to evaluate both compounds.
Synthesis of this compound
The synthesis of this compound from ceanothic acid involves a multi-step process as described in the literature.[3]
Step 1: Benzylation of Ceanothic Acid
-
Ceanothic acid is reacted with benzyl chloride in the presence of potassium carbonate in methanol under reflux to yield ceanothic acid dibenzyl ester.
Step 2: Oxidation
-
The resulting dibenzyl ester is oxidized using pyridinium chlorochromate (PCC) in dichloromethane at room temperature to produce 3-oxo-ceanothic acid dibenzyl ester.
Step 3: Decarboxylation and Debenzylation
-
The 3-oxo-ceanothic acid dibenzyl ester is then treated with lithium iodide in γ-collidine under reflux. This step facilitates both the decarboxylation at the C-1 position and the removal of the benzyl protecting groups to yield the final product, this compound.
Cytotoxicity Assay (MTT Assay)
The cytotoxic activity of both compounds was determined using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[3] This colorimetric assay measures the reduction of MTT by mitochondrial succinate dehydrogenase in viable cells.
Protocol:
-
Cell Seeding: Cancer cells (e.g., OVCAR-3, HeLa) are seeded in 96-well microtiter plates at a density of 2 × 10^4 cells/well and incubated for 24 hours.
-
Compound Treatment: The growth medium is replaced with a medium containing various concentrations of the test compounds, and the cells are incubated for an additional 48 hours.
-
MTT Addition: MTT solution is added to each well, and the plates are incubated to allow for the formation of formazan crystals.
-
Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation: The concentration of the compound that causes a 50% reduction in cell viability (IC50) is calculated from the dose-response curve.
References
- 1. A New Ceanothane-Type Triterpenoid Saponin Isolated from Gouania leptostachya DC. var. tonkinensis Pit. and Its Underlying Anti-Inflammatory Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Triterpenes as Potentially Cytotoxic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. scholar.nycu.edu.tw [scholar.nycu.edu.tw]
- 8. Assessments of Ceanothanes Triterpenes as Cholinesterase Inhibitors: An Investigation of Potential Agents with Novel Inspiration for Drug Treatment of Neurodegenerative Diseases [mdpi.com]
Unveiling the Anticancer Potential: A Comparative Guide to 1-Decarboxy-3-oxo-ceanothic Acid Analogs
For Researchers, Scientists, and Drug Development Professionals
The quest for novel anticancer agents with improved efficacy and reduced side effects has led to a significant interest in natural products and their synthetic derivatives. Among these, pentacyclic triterpenoids have emerged as a promising class of compounds. This guide provides a comprehensive comparison of 1-decarboxy-3-oxo-ceanothic acid analogs, a subset of the ceanothane-type triterpenoids, and evaluates their structure-activity relationship (SAR) in the context of their cytotoxic effects on cancer cells. We present a detailed analysis of their performance against other relevant triterpenoids, supported by experimental data and protocols.
Structure-Activity Relationship and Cytotoxicity Profile
Recent studies have focused on modifying the A-ring of ceanothic acid to enhance its cytotoxic potential. The synthesis and evaluation of this compound and its related 1-norceanothane derivatives have provided valuable insights into their SAR.
The key structural modifications in the A-ring, specifically the decarboxylation at C-1 and oxidation at C-3, have been shown to significantly influence the cytotoxic activity of these compounds. Notably, this compound has demonstrated potent cytotoxic effects against several cancer cell lines.
Comparative Cytotoxicity Data
The following table summarizes the in vitro cytotoxic activity (IC50 values) of this compound and its analogs compared to other relevant triterpenoids. The data highlights the potency of these compounds against various cancer cell lines.
| Compound | Cancer Cell Line | IC50 (µg/mL) | IC50 (µM) | Reference |
| This compound (2) | OVCAR-3 | 2.8 | ~6.1 | [1] |
| HeLa | 6.6 | ~14.4 | [1] | |
| FS-5 (normal) | 11.3 | ~24.6 | [1] | |
| 1-Decarboxy-ceanothic acid (1) | OVCAR-3 | >20 | - | [1] |
| HeLa | >20 | - | [1] | |
| FS-5 (normal) | >20 | - | [1] | |
| Ceanothic acid dibenzyl ester derivative (10) | OVCAR-3 | 4.2 | - | [1] |
| HeLa | 8.5 | - | [1] | |
| FS-5 (normal) | 15.6 | - | [1] | |
| Betulinic Acid | MEL-2 (melanoma) | 0.5-4.8 | - | [2] |
| HCT-116 (colon) | 3.13 | - | [3] | |
| MCF-7 (breast) | 7.15 | - | [3] | |
| Oleanolic Acid Derivative (17) | PC3 (prostate) | - | 0.39 | [4] |
| Oleanolic Acid Derivative (28) | A549 (lung) | - | 0.22 | [4] |
Note: The conversion of µg/mL to µM is approximated based on the molecular weight of the respective compounds.
Experimental Protocols
To ensure the reproducibility and validity of the presented data, detailed methodologies for the key experiments are provided below.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., this compound analogs) and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, the concentration of the compound that inhibits 50% of cell growth.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay is used to detect apoptosis by identifying the externalization of phosphatidylserine (PS) on the cell surface.
Protocol:
-
Cell Treatment: Treat cells with the test compounds at their respective IC50 concentrations for a specified time (e.g., 24 or 48 hours).
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Cell Staining: Resuspend the cells in 1X binding buffer. Add Annexin V-FITC and propidium iodide (PI) to the cell suspension and incubate in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V-FITC positive and PI negative cells are considered to be in early apoptosis, while cells positive for both stains are in late apoptosis or necrosis.
Cell Cycle Analysis
This method is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).
Protocol:
-
Cell Treatment: Treat cells with the test compounds at their IC50 concentrations for a specified duration.
-
Cell Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.
-
Cell Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A. Incubate in the dark for 30 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The fluorescence intensity of PI is proportional to the amount of DNA, allowing for the quantification of cells in each phase of the cell cycle.
Visualizing the Process and Pathways
To better understand the experimental workflow and the potential mechanism of action of these compounds, the following diagrams are provided.
Caption: A general workflow for the synthesis, in vitro evaluation, and structure-activity relationship analysis of novel anticancer compounds.
While the precise signaling pathway for this compound-induced apoptosis is still under investigation, many cytotoxic triterpenoids are known to trigger the intrinsic (mitochondrial) apoptosis pathway. The following diagram illustrates this general mechanism.
References
- 1. An Update on Pentacyclic Triterpenoids Ursolic and Oleanolic Acids and Related Derivatives as Anticancer Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. d-nb.info [d-nb.info]
- 3. The Most Competent Plant-Derived Natural Products for Targeting Apoptosis in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
A Comparative Analysis of 1-Decarboxy-3-oxo-ceanothic Acid and Standard-of-Care Drugs in Ovarian and Cervical Cancer Cell Lines
For Immediate Release
[City, State] – [Date] – A comprehensive analysis of the in-vitro efficacy of 1-Decarboxy-3-oxo-ceanothic acid (DOCA) reveals its potential as a cytotoxic agent against ovarian and cervical cancer cell lines. This guide provides a direct comparison of DOCA with standard-of-care chemotherapeutic agents, cisplatin and paclitaxel, supported by available experimental data and detailed methodologies for key assays. The findings are intended for researchers, scientists, and professionals in drug development to facilitate an objective evaluation of this novel compound.
Quantitative Efficacy Comparison
The cytotoxic potential of this compound and standard-of-care drugs, cisplatin and paclitaxel, was evaluated against human ovarian adenocarcinoma (OVCAR-3) and human cervical cancer (HeLa) cell lines. The half-maximal inhibitory concentration (IC50), a measure of a drug's potency, was the primary endpoint for comparison.
| Compound | Cell Line | IC50 (µg/mL) | IC50 (µM)¹ | Incubation Time | Reference |
| This compound | OVCAR-3 | 2.8 | ~6.35 | Not Specified | [1] |
| This compound | HeLa | 6.6 | ~14.97 | Not Specified | [1] |
| Cisplatin | OVCAR-3 | - | 0.168 - 152 | 48 - 72 hours | [2][3] |
| Cisplatin | HeLa | - | ~1.0 - 10 | 24 - 72 hours | [4][5] |
| Paclitaxel | OVCAR-3 | - | ~0.0025 - 0.0075 | 24 hours | |
| Paclitaxel | HeLa | - | ~0.005 - 0.01 | 24 - 72 hours | [6][7] |
¹IC50 values in µM were calculated using the following molecular weights: this compound (440.67 g/mol ), Cisplatin (300.05 g/mol ), and Paclitaxel (853.91 g/mol ).
Mechanism of Action: Induction of Apoptosis
Research indicates that this compound exerts its cytotoxic effects, at least in part, by inducing apoptosis, or programmed cell death, in cancer cells. Studies on OVCAR-3 cells have shown that treatment with DOCA leads to dose-dependent inhibition of DNA synthesis and characteristic morphological changes associated with apoptosis, such as cell volume reduction and nuclear condensation.[8] Furthermore, DNA fragmentation, a hallmark of apoptosis, was observed following treatment with the compound.[8]
The following diagram illustrates a simplified intrinsic apoptosis signaling pathway that can be triggered by cytotoxic compounds like this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Cytotoxic studies of paclitaxel (Taxol) in human tumour cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Response of OVCAR-3 Cells to Cisplatin and Hyperthermia: Does Hyperthermia Really Matter? | Anticancer Research [ar.iiarjournals.org]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. MTT assay protocol | Abcam [abcam.com]
- 6. Regulation of paclitaxel-induced programmed cell death by autophagic induction: A model for cervical cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. MTT (Assay protocol [protocols.io]
- 8. rsc.org [rsc.org]
Unveiling the Anticancer Potential of 1-Decarboxy-3-oxo-ceanothic Acid: A Comparative Analysis Across Tumor Models
A comprehensive review of the cytotoxic and apoptotic effects of the pentacyclic triterpenoid, 1-Decarboxy-3-oxo-ceanothic acid (DOCA), reveals its potential as a promising anti-tumor agent. This guide synthesizes the available preclinical data on DOCA's efficacy in different cancer cell lines, providing a comparative analysis of its performance and detailing the experimental methodologies for its evaluation.
Comparative Efficacy of this compound
The cytotoxic effects of this compound have been evaluated against both cancerous and normal cell lines, with the half-maximal inhibitory concentration (IC50) serving as a key metric for its potency. The available data, summarized in the table below, indicates a selective cytotoxicity towards cancer cells.
| Cell Line | Tumor Type | IC50 (µg/mL) | Reference |
| OVCAR-3 | Human Ovarian Adenocarcinoma | 2.8 | [1][2] |
| HeLa | Human Cervical Carcinoma | 6.6 | [1][2] |
| FS-5 | Normal Human Foreskin Fibroblast | 11.3 | [1][2] |
Table 1: Comparative IC50 values of this compound in different cell lines.
Mechanism of Action: Induction of Apoptosis
Research indicates that the primary mechanism of action for this compound's anticancer activity is the induction of apoptosis, or programmed cell death. Studies on the human ovarian adenocarcinoma cell line, OVCAR-3, have demonstrated that DOCA treatment leads to a dose-dependent inhibition of DNA synthesis.[1][2] Morphological changes associated with apoptosis, such as a reduction in cell volume and condensation of nuclear structures, have been observed following treatment.[1][2]
A hallmark of apoptosis, the fragmentation of DNA into a characteristic internucleosomal ladder pattern, was observed in OVCAR-3 cells treated with DOCA.[1] Interestingly, the apoptotic process induced by this compound is dependent on new protein synthesis, as it can be partially inhibited by the protein synthesis inhibitor cycloheximide.[1] This suggests that DOCA's mechanism involves the transcriptional activation of genes involved in the apoptotic cascade.
Experimental Protocols
To ensure the reproducibility and cross-validation of these findings, detailed experimental protocols for the key assays are provided below.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Cell Plating: Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of this compound and incubate for the desired period (e.g., 48 or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
IC50 Calculation: The IC50 value is determined by plotting the percentage of cell viability against the concentration of the compound.
Apoptosis Assay (DNA Fragmentation Analysis)
This assay visualizes the characteristic ladder pattern of DNA fragmentation that occurs during apoptosis.
-
Cell Treatment: Treat cells with this compound at the desired concentration and for the specified duration.
-
Cell Lysis: Harvest the cells and lyse them in a buffer containing a non-ionic detergent (e.g., 10 mM Tris-HCl, pH 7.4, 10 mM EDTA, 0.5% Triton X-100).
-
DNA Extraction: Centrifuge the lysate to pellet the cellular debris. Extract the DNA from the supernatant using a phenol-chloroform extraction followed by ethanol precipitation.
-
RNase Treatment: Treat the DNA pellet with RNase A to remove any contaminating RNA.
-
Agarose Gel Electrophoresis: Run the DNA samples on a 1.5% agarose gel containing ethidium bromide.
-
Visualization: Visualize the DNA fragments under UV light. Apoptotic cells will show a characteristic ladder of DNA fragments.
Visualizing the Anticancer Mechanism of this compound
The following diagrams illustrate the experimental workflow for evaluating the anticancer effects of this compound and a proposed signaling pathway for its induction of apoptosis.
Experimental workflow for assessing anticancer effects.
Proposed signaling pathway for DOCA-induced apoptosis.
References
Comparative study of the safety and toxicity profiles of 1-Decarboxy-3-oxo-ceanothic acid derivatives
A Comparative Analysis of the Safety and Toxicity of 1-Decarboxy-3-oxo-ceanothic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the safety and toxicity profiles of this compound and its related derivatives. The information presented is based on available preclinical data and aims to assist researchers in evaluating the potential of these compounds for further development.
In Vitro Cytotoxicity Profile
Recent studies have focused on the cytotoxic effects of ceanothane and 1-norceanothane derivatives, including this compound, against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for cytotoxicity, representing the concentration of a substance required to inhibit the growth of 50% of a cell population.
A pivotal study prepared six ceanothane and 1-norceanothane derivatives from ceanothic acid dibenzyl ester. Among these, this compound (referred to as compound 2 in the study) demonstrated the most significant cytotoxic activity against ovarian (OVCAR-3) and cervical (HeLa) cancer cell lines.[1] Notably, its cytotoxicity was also evaluated against a normal human fibroblast cell line (FS-5) to assess its selectivity.[1]
The table below summarizes the reported IC50 values for this compound.
Table 1: In Vitro Cytotoxicity of this compound
| Compound | Cell Line | Cell Type | IC50 (µg/mL) |
| This compound | OVCAR-3 | Ovarian Cancer | 2.8[1] |
| HeLa | Cervical Cancer | 6.6[1] | |
| FS-5 | Normal Fibroblast | 11.3[1] |
While the specific IC50 values for the other five derivatives prepared in the same study were not detailed in the primary literature, the research indicates a broad interest in this class of compounds for their potential as cytotoxic agents. Further research has highlighted the cytotoxic potential of other pentacyclic triterpenes, the broader class to which ceanothic acid derivatives belong. For instance, betulinic acid, a related compound, has shown selective cytotoxicity against various cancer cell lines.
In Vivo Acute Toxicity Profile
Data on the in vivo acute toxicity of this compound and its direct derivatives is limited in the currently available literature. However, studies on the parent compound, ceanothic acid, and a related natural product, zizybrenalic acid, provide some initial insights into the potential in vivo safety of this class of compounds.
An acute toxicity study conducted on ceanothic acid and zizybrenalic acid indicated no observable toxic effects in mice at doses up to 200 mg/kg. This suggests a relatively low acute toxicity profile for the core ceanothane skeleton. It is important to note that structural modifications, such as those in this compound, could alter the toxicity profile, and therefore, these findings should be interpreted with caution.
Table 2: In Vivo Acute Toxicity of Related Triterpenes
| Compound | Animal Model | Route of Administration | Maximum Non-Toxic Dose |
| Ceanothic Acid | Mice | Not Specified | 200 mg/kg |
| Zizybrenalic Acid | Mice | Not Specified | 200 mg/kg |
Further in vivo studies are necessary to establish a definitive safety profile for this compound and its derivatives.
Experimental Protocols
In Vitro Cytotoxicity Testing: MTT Assay
The cytotoxicity of this compound and its derivatives is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.
General Procedure:
-
Cell Seeding: Cancer and normal cell lines are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., this compound derivatives) for a specified period (e.g., 48 or 72 hours).
-
MTT Incubation: After the treatment period, the culture medium is replaced with a medium containing MTT solution, and the plates are incubated for a few hours.
-
Formazan Solubilization: A solubilizing agent (such as dimethyl sulfoxide - DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (typically between 500 and 600 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is then determined from the dose-response curve.
In Vivo Acute Toxicity Testing
The Organization for Economic Co-operation and Development (OECD) provides guidelines for the acute oral toxicity testing of chemicals. A common approach is the Up-and-Down Procedure (OECD Test Guideline 425).
Principle: This method involves dosing animals sequentially. The dose for each subsequent animal is adjusted up or down depending on the outcome for the previous animal. This approach minimizes the number of animals required to estimate the median lethal dose (LD50).
General Procedure:
-
Animal Selection: A single sex of a rodent species (e.g., female rats) is typically used.
-
Dose Administration: A single animal is dosed with the test substance at a starting dose level.
-
Observation: The animal is observed for signs of toxicity and mortality over a defined period (typically 14 days).
-
Dose Adjustment:
-
If the animal survives, the next animal is given a higher dose.
-
If the animal dies, the next animal is given a lower dose.
-
-
Endpoint: The test is concluded when one of the stopping criteria is met, which allows for the calculation of the LD50 with a specified confidence interval.
-
Clinical Observations: Throughout the study, animals are observed for changes in skin and fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, and somatomotor activity and behavior patterns.
Visualizing Experimental Workflows
To illustrate the process of evaluating the cytotoxic properties of novel compounds, the following diagram outlines a typical experimental workflow.
References
Safety Operating Guide
Prudent Disposal of 1-Decarboxy-3-oxo-ceanothic Acid in a Laboratory Setting
Essential guidance for the safe and compliant disposal of a novel triterpenoid derivative, ensuring the protection of laboratory personnel and the environment.
Due to the novel and specific nature of 1-Decarboxy-3-oxo-ceanothic acid, a publicly available Safety Data Sheet (SDS) with definitive disposal procedures could not be located. The following guidelines are based on established best practices for the disposal of similar chemical compounds, such as other triterpenoid acids and carboxylic acids, and general laboratory chemical waste management protocols. It is imperative for all laboratory personnel to consult with their institution's Environmental Health and Safety (EHS) department for final, site-specific disposal instructions.
Hazard Assessment and Disposal Overview
Given its structural relation to other organic acids, this compound should be handled as a potentially hazardous substance. The following table summarizes the likely hazards and corresponding disposal considerations.
| Hazard Category | Potential Hazard | Disposal Consideration |
| Chemical Reactivity | As a carboxylic acid, it may react with bases. It may be incompatible with strong oxidizing agents. | Segregate from incompatible materials, particularly bases and strong oxidizers.[1][2][3] |
| Health Hazards | Unknown, but similar compounds can be skin and eye irritants. Inhalation of dust or aerosols may cause respiratory irritation. | Wear appropriate Personal Protective Equipment (PPE), including gloves, safety glasses, and a lab coat. Handle in a well-ventilated area or a chemical fume hood.[4][5][6] |
| Environmental Hazards | The environmental impact is unknown. Discharge into the environment should be avoided. | Do not dispose of down the drain or in regular trash.[4][5][7] All waste must be collected for approved hazardous waste disposal.[1][4][7] |
Step-by-Step Disposal Protocol
The proper disposal of this compound requires a systematic approach to ensure safety and regulatory compliance.
1. Personal Protective Equipment (PPE):
-
Always wear appropriate PPE, including chemical-resistant gloves (nitrile or neoprene), safety goggles or a face shield, and a laboratory coat when handling the compound.
2. Waste Segregation and Collection:
-
Solid Waste: Collect solid this compound and any contaminated materials (e.g., weighing paper, gloves, pipette tips) in a designated, leak-proof, and clearly labeled hazardous waste container.[1][4][6] The container should be made of a material compatible with organic acids.
-
Liquid Waste: If the compound is in a solution, collect it in a separate, sealed, and labeled liquid hazardous waste container.[2][4] Do not mix with other waste streams unless compatibility has been confirmed.[4][5]
-
Sharps Waste: Any chemically contaminated sharps, such as needles or razor blades, must be disposed of in a designated, puncture-resistant sharps container that is also labeled as hazardous chemical waste.[1][6]
3. Labeling of Waste Containers:
-
All waste containers must be clearly labeled with the words "Hazardous Waste."
-
The full chemical name, "this compound," must be written on the label. For mixtures, list all components and their approximate percentages.[5][7]
-
Include the name and contact information of the principal investigator or responsible person.[7]
-
The accumulation start date (the date the first drop of waste was added) must be clearly marked on the label.[5]
4. Storage of Chemical Waste:
-
Store hazardous waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory.[5][6]
-
The SAA should be at or near the point of waste generation and under the control of the laboratory personnel.[5]
-
Ensure secondary containment, such as a plastic tub or tray, is used for liquid waste containers to contain any potential leaks or spills.[4][5]
-
Keep waste containers securely closed at all times, except when adding waste.[4][5]
5. Requesting Waste Pickup:
-
Once a waste container is full or has been in accumulation for the maximum allowable time (as per institutional policy, often six months), a waste pickup must be requested from the EHS department.[6]
-
Follow your institution's specific procedures for requesting a hazardous waste pickup.
6. Spill and Emergency Procedures:
-
In the event of a spill, immediately alert personnel in the area.
-
If the spill is small and you are trained to handle it, use an appropriate chemical spill kit to absorb the material. Place the absorbed material in the designated hazardous waste container.
-
For larger spills, or if you are unsure how to proceed, evacuate the area and contact your institution's EHS or emergency response team.[4]
Chemical Waste Disposal Workflow
The following diagram illustrates the general workflow for the disposal of laboratory chemical waste, including novel compounds like this compound.
Caption: A workflow for the safe disposal of laboratory chemical waste.
This procedural guidance is intended to provide a framework for the safe handling and disposal of this compound in the absence of a specific Safety Data Sheet. Adherence to these general principles and close collaboration with your institution's Environmental Health and Safety department are paramount to maintaining a safe and compliant research environment.
References
- 1. H&S Section 6: Hazardous Materials Recycling & Disposal | College of Chemistry [chemistry.berkeley.edu]
- 2. nipissingu.ca [nipissingu.ca]
- 3. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 4. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 5. Chemical and Hazardous Waste | Harvard Environmental Health and Safety [ehs.harvard.edu]
- 6. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 7. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
